Rhodanine
Description
Significance of Thiazolidinone Scaffolds in Chemical Sciences
The thiazolidinone scaffold is recognized as a "privileged structure" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.govump.edu.pl This versatility has led to the development of numerous thiazolidinone derivatives with a broad spectrum of pharmacological activities. researchgate.netnih.govacs.org The ability to introduce substituents at various positions on the ring allows chemists to fine-tune the electronic and steric properties of the molecule, significantly influencing its biological effects. orientjchem.orgnih.gov
The chemical reactivity of the thiazolidinone ring, particularly the active methylene (B1212753) group at the C-5 position in 4-thiazolidinones, provides a facile route for derivatization through reactions like the Knoevenagel condensation. nih.govsciensage.info This reactivity makes thiazolidinones valuable building blocks in organic synthesis for the construction of more complex molecular architectures. frontiersin.orgresearchgate.net
Historical Context of 2-Mercaptothiazolidin-5-one Research
Research into thiazolidinone derivatives has been ongoing for over a century, with significant growth in interest from the mid-20th century. nih.govresearchgate.net The discovery of the thiazolidine (B150603) ring in naturally occurring and vital compounds like penicillin spurred extensive investigation into this class of heterocycles. researchgate.netajpamc.com While much of the early and extensive research focused on 4-thiazolidinones and their derivatives like rhodanine (B49660) (2-thioxo-4-thiazolidinone), the synthesis and properties of other isomers, including those with a carbonyl at the 5-position, have also been explored. nih.govsemanticscholar.org
The synthesis of 2-mercaptothiazolidine derivatives, which can exist in tautomeric forms, has been a subject of study, often involving the reaction of appropriate starting materials with carbon disulfide or its derivatives. rsc.org For instance, formal [3+2] annulation reactions of 3-aminooxetanes with carbon disulfide have been shown to produce mercaptothiazolidines efficiently. rsc.org The exploration of different synthetic routes continues to be an active area of research, driven by the potential applications of these compounds. researchgate.netnih.gov
Structural Features and Nomenclature Considerations for 2-Mercaptothiazolidin-5-one and Related Isomers
The nomenclature of thiazolidinones follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). pdmu.edu.uamsu.edu The core structure is a thiazolidine ring, a saturated five-membered heterocycle containing one sulfur and one nitrogen atom. The "-one" suffix indicates the presence of a carbonyl group (C=O) on the ring. The numbering of the ring atoms typically starts with sulfur as position 1, followed by the adjacent carbon, and then the nitrogen at position 3. e3s-conferences.org
Isomerism in Thiazolidinones:
Thiazolidinones can exist as several constitutional isomers, which have the same molecular formula but differ in the connectivity of their atoms. bspublications.netsaskoer.ca The primary distinction is the position of the carbonyl group, leading to 2-thiazolidinones, 4-thiazolidinones, and 5-thiazolidinones.
The compound of focus, 2-Mercaptothiazolidin-5-one , specifies the carbonyl group at position 5 and a mercapto (-SH) group at position 2. However, this structure is subject to tautomerism, a form of isomerism involving the migration of a proton and the shifting of double bonds. bspublications.net
Tautomerism:
2-Mercaptothiazolidin-5-one can exist in equilibrium with its thione tautomer, Thiazolidine-2-thione-5-one . This is an amide-thioamide type of tautomerism where the proton can reside on the nitrogen atom (lactam form) or the exocyclic sulfur atom (lactim form).
Thiol (Mercapto) form: Contains a C=N double bond within the ring and an S-H group.
Thione form: Contains an N-H group and a C=S double bond (thiocarbonyl).
A similar and more extensively studied tautomerism occurs in the this compound family (2-thioxo-4-thiazolidinones). researchgate.net Spectroscopic studies have shown that these compounds often exist predominantly in the thione form in the solid state and in solution. researchgate.net The exact equilibrium between the tautomers of 2-Mercaptothiazolidin-5-one would depend on factors like the solvent, temperature, and pH.
Below is a table summarizing the key structural isomers and tautomers related to the thiazolidinone core.
| Compound Name | Key Structural Features | Isomer/Tautomer Relationship |
| 2-Mercaptothiazolidin-5-one | Carbonyl at C5, Mercapto group at C2 | Tautomer of Thiazolidine-2-thione-5-one |
| Thiazolidine-2-thione-5-one | Carbonyl at C5, Thione group at C2 | Tautomer of 2-Mercaptothiazolidin-5-one |
| This compound (2-Thioxo-4-thiazolidinone) | Carbonyl at C4, Thione group at C2 | Constitutional Isomer |
| Isothis compound (4-Thioxo-2-thiazolidinone) | Carbonyl at C2, Thione group at C4 | Constitutional Isomer |
| Thiazolidine-2,4-dione | Carbonyl groups at C2 and C4 | Constitutional Isomer |
Structure
3D Structure
Properties
IUPAC Name |
2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
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InChI |
InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6) | |
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InChI Key |
KIWUVOGUEXMXSV-UHFFFAOYSA-N | |
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Canonical SMILES |
C1C(=O)NC(=S)S1 | |
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Molecular Formula |
C3H3NOS2 | |
| Record name | RHODANINE | |
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Related CAS |
950981-11-0 | |
| Record name | Polyrhodanine | |
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DSSTOX Substance ID |
DTXSID4026002 | |
| Record name | Rhodanine | |
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Molecular Weight |
133.20 g/mol | |
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Physical Description |
Rhodanine appears as light yellow crystals. Density 0.868 g / cm3. Melting point 168.5 °C. May explode on rapid heating., Pale yellow solid; [Merck Index] Light yellow powder; [MSDSonline] | |
| Record name | RHODANINE | |
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| Record name | Rhodanine | |
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Solubility |
>20 [ug/mL] (The mean of the results at pH 7.4), Very soluble (NTP, 1992), FREELY SOL IN BOILING WATER, IN METHANOL, ETHANOL, DIMETHYLFORMAMIDE, ETHER, ALKALIES, AMMONIA, HOT ACETIC ACID, SLIGHTLY SOL IN WATER; INSOL IN PETROLEUM ETHER | |
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| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | RHODANINE | |
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| Record name | RHODANINE | |
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Density |
0.868 (NTP, 1992) - Less dense than water; will float, 0.868, BULK DENSITY 0.617 | |
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Color/Form |
PALE YELLOW CRYSTALS (LONG BLADES) FROM GLACIAL ACETIC ACID OR WATER, LIGHT YELLOW PRISMS FROM ALCOHOL | |
CAS No. |
141-84-4, 6913-23-1 | |
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| Record name | Rhodanine | |
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Melting Point |
335.3 °F (NTP, 1992), 168.5 °C (CAPILLARY); 170.5-171 °C (HOT STAGE) | |
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Synthetic Methodologies and Strategies for 2 Mercaptothiazolidin 5 One
Classical Synthetic Routes
Classical syntheses of the 2-Mercaptothiazolidin-5-one ring system have been established, primarily relying on cyclization reactions where the carbonyl group at the C5 position is pre-installed in one of the key reagents.
Cyclocondensation Approaches
A foundational method for constructing the 2-Mercaptothiazolidin-5-one scaffold involves the cyclization of N-thiocarbamoyl-amino acid derivatives or related intermediates. This approach is distinct from the more common synthesis of 4-thiazolidinones, which often utilize thiourea (B124793) and α-haloacyl compounds.
A key strategy for synthesizing the 2-thioxo-1,3-thiazolidin-4-one ring, a tautomer of 2-mercaptothiazolidin-5-one, involves the reaction of thioglycolic acid with an isothiocyanate. For instance, the reaction of thiophene-2-carbonyl isothiocyanate with thioglycolic acid in acetonitrile (B52724) at room temperature yields 2-(thiophene-2-carbonylcarbamothioylthio)acetic acid. jst.go.jp This intermediate, upon cyclization, can form the desired thiazolidinone ring. The mechanism proceeds through the formation of a thiourea linkage followed by an intramolecular condensation to build the heterocyclic core.
Another related classical approach is the reaction of primary amines with carbon disulfide and an appropriate acid chloride, such as fumaryl (B14642384) chloride, in an aqueous medium. This multicomponent reaction provides a direct route to 2-thioxo-1,3-thiazolidin-4-one derivatives. thieme-connect.comnih.gov
The efficiency of these cyclocondensation reactions is highly dependent on the reaction conditions. Parameters such as solvent, temperature, and the presence of a catalyst or base play a crucial role in maximizing the yield and purity of the final product.
For the synthesis of 2-thioxo-1,3-thiazolidin-4-one derivatives via the reaction of hydrazinecarbothioamides with dimethyl acetylenedicarboxylate (B1228247) (DMAD), ethanol (B145695) is a commonly used solvent, with reactions often requiring reflux for several hours to achieve good yields. doi.org The choice of base is also critical; in syntheses involving active methylene (B1212753) compounds and phenyl isothiocyanate, a potassium hydroxide (B78521) medium is used to form a non-isolable sulfide (B99878) salt which then undergoes heterocyclization upon treatment with chloroacetyl chloride. researchgate.net
The table below summarizes the optimization of catalysts and solvents for a related Knoevenagel condensation, which is often a subsequent step in derivatizing the core structure. While not a direct synthesis of the core, it illustrates the typical parameters explored to optimize yields in this area of heterocyclic chemistry.
| Entry | Catalyst | Solvent | Yield (%) |
| 1 | Piperidine (B6355638) | Ethanol | 65 |
| 2 | Pyrrolidine | THF | 20 |
| 3 | Et3N | DMF | 30 |
| 4 | DBU | DCM | 40 |
| 5 | DABCO | Toluene | 25 |
| 6 | DABCO | Methanol | 90 |
| Data adapted from a study on the synthesis of (Z)-5-benzylidene-2-(phenylamino)thiazol-4(5H)-one, illustrating common optimization parameters. researchgate.net |
Oxidation of 2-Mercaptothiazolidine Derivatives
The synthesis of 2-Mercaptothiazolidin-5-one via the direct oxidation of a 2-mercaptothiazolidine precursor at the C5 position is not a commonly reported method in the reviewed literature. The primary challenge lies in selectively oxidizing the C5 methylene group without affecting the sensitive thiol functionality or other parts of the ring.
While direct C5-oxidation is not standard, oxidation is a key reaction for this class of compounds in other contexts. For example, thioglycolic acid, a potential precursor, is readily oxidized by air to its corresponding disulfide. lmaleidykla.lt This sensitivity to oxidation underscores the difficulty of achieving controlled C5-oxidation. Any proposed mechanism would need to account for the activation of the C-H bond at the 5-position, possibly through radical abstraction or enolate formation, followed by reaction with a suitable oxidizing agent. However, specific and reliable protocols for this transformation leading to 2-Mercaptothiazolidin-5-one are not well-documented in scientific literature.
Modern Catalytic and Advanced Synthetic Approaches
Modern synthetic chemistry has introduced advanced techniques to improve the efficiency and environmental footprint of heterocyclic synthesis. These include microwave-assisted synthesis and the development of novel catalytic systems.
Microwave irradiation has been successfully employed to shorten reaction times for the synthesis of derivatives, such as in Knoevenagel condensations of rhodanine (B49660) precursors with aldehydes. mdpi.comresearchgate.net For example, using microwave reactors like the Synthewave® 402, reaction times can be reduced to as little as 20-60 minutes at 80 °C. researchgate.net
The use of novel catalysts is another area of progress. While specific applications for the synthesis of 2-Mercaptothiazolidin-5-one are still emerging, related thiazolidinone syntheses have benefited from catalysts like deep eutectic solvents, which offer advantages such as being environmentally friendly and enabling solvent-free reaction conditions. ijaers.com Similarly, heterogeneous catalysts are being explored to simplify product purification and catalyst recycling. nih.gov For instance, the synthesis of 1,3-thiazolidin-4-ones has been achieved using catalysts like ammonium (B1175870) persulfate under solvent-free conditions or reusable acidic ionic liquids. nih.gov These modern approaches hold promise for future applications in the specific synthesis of the 5-oxo isomer.
Metal-Catalyzed Syntheses
Transition metal catalysis offers powerful tools for the construction of complex heterocyclic systems, including the thiazolidinone core. mlsu.ac.innih.govmdpi.com While direct metal-catalyzed syntheses exclusively leading to 2-Mercaptothiazolidin-5-one are not extensively documented, related methodologies for this compound and other thiazolidine (B150603) derivatives provide a strong foundation for potential synthetic routes.
Palladium-catalyzed reactions, for instance, have been employed in the synthesis of various thiazolidine derivatives. nih.gov These reactions often involve cross-coupling and cyclization steps that could be tailored for the synthesis of the 5-one isomer. For example, a palladium catalyst could facilitate the intramolecular cyclization of a suitably substituted thio-precursor. Silver complexes have also been utilized in the synthesis of related mercaptothiazole derivatives, suggesting their potential applicability. nih.gov
Cobalt and other transition metals are known to catalyze carbene insertion reactions, which could be a viable strategy for constructing the thiazolidinone ring. snnu.edu.cn Furthermore, metal-catalyzed multicomponent reactions, as will be discussed in the following section, often rely on a metal catalyst to orchestrate the assembly of the final product. The choice of metal catalyst can significantly influence the regioselectivity of the cyclization, which would be a critical factor in selectively forming the 5-one isomer over the more common 4-one (this compound) structure.
Table 1: Potential Metal Catalysts for Thiazolidinone Synthesis
| Catalyst Type | Potential Application in 2-Mercaptothiazolidin-5-one Synthesis | Reference |
| Palladium Complexes | Intramolecular cyclization, Cross-coupling reactions | nih.gov |
| Silver Complexes | Synthesis of mercaptothiazole derivatives | nih.gov |
| Cobalt Complexes | Carbene insertion reactions for ring formation | snnu.edu.cn |
| Nickel Complexes | Catalysis of multicomponent reactions | mdpi.com |
It is important to note that while these catalysts are effective for related structures, their specific application to produce 2-Mercaptothiazolidin-5-one would require further research and optimization of reaction conditions.
Multicomponent Reactions Incorporating the Thiazolidinone Moiety
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. tcichemicals.commdpi.comnih.govjocpr.com This approach aligns well with the principles of green chemistry by minimizing waste and improving atom economy. nih.gov Several MCRs have been developed for the synthesis of this compound and other thiazolidinone derivatives, and these can be conceptually adapted for the synthesis of 2-Mercaptothiazolidin-5-one. nih.govoatext.comresearchgate.nettandfonline.com
A common MCR approach to the this compound scaffold involves the reaction of an amine, carbon disulfide, and an activated acetylene (B1199291) or a derivative of chloroacetic acid. researchgate.net To obtain the 5-one isomer, a different set of starting materials would be required. A hypothetical MCR for 2-Mercaptothiazolidin-5-one could involve the reaction of an α-amino acid, carbon disulfide, and a suitable coupling agent that facilitates the specific 5-oxo cyclization.
Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly versatile for generating molecular diversity. rug.nl While typically used for peptide and depsipeptide synthesis, modifications of these reactions could potentially lead to the formation of the desired thiazolidinone ring system. For instance, a sequential MCR could first form a key intermediate that then undergoes cyclization to the 5-one product. dovepress.com
Table 2: Comparison of MCRs for Thiazolidinone Synthesis
| Reaction Name | Typical Products | Potential Adaptation for 2-Mercaptothiazolidin-5-one | Key Starting Materials | Reference |
| This compound Synthesis | 2-Thioxo-1,3-thiazolidin-4-ones | Modification of starting materials to favor 5-oxo cyclization | Amine, Carbon Disulfide, Activated Acetylene/Chloroacetic Acid Derivative | researchgate.net |
| Ugi Reaction | α-Acylamino Amides | Post-MCR cyclization of a functionalized Ugi product | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | rug.nl |
| Asinger Reaction | 3-Thiazolines | Modification of reaction conditions and substrates | Ketone, Ammonia, Sulfur, α-Halo-carbonyl compound | dovepress.com |
The development of a specific MCR for the direct synthesis of 2-Mercaptothiazolidin-5-one remains an active area of research.
Green Chemistry Principles in Synthesis
The application of green chemistry principles is becoming increasingly important in modern organic synthesis to reduce the environmental impact of chemical processes. mlsu.ac.innih.govacs.org These principles can be effectively applied to the synthesis of 2-Mercaptothiazolidin-5-one.
Key green chemistry considerations include:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. MCRs are inherently advantageous in this regard. nih.gov
Use of Safer Solvents: Whenever possible, reactions should be conducted in environmentally benign solvents such as water or ethanol, or even under solvent-free conditions. mdpi.comnih.gov Some syntheses of related thiazolidinones have been successfully carried out in aqueous media or using recyclable ionic liquids. nih.gov
Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. This reduces waste and often allows for milder reaction conditions. acs.org Both metal and organocatalysts can be employed.
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. Microwave-assisted synthesis can also be a green alternative, often leading to shorter reaction times and higher yields. nih.gov
For the synthesis of 2-Mercaptothiazolidin-5-one, a green approach would favor a one-pot, multicomponent reaction using a recyclable catalyst in an aqueous or biodegradable solvent. Research into such methodologies is crucial for the sustainable production of this and other important heterocyclic compounds.
Chemical Reactivity and Transformation Pathways
Electrophilic and Nucleophilic Reactions of the Thiazolidinone Ring
The thiazolidinone ring in 2-Mercaptothiazolidin-5-one possesses both nucleophilic and electrophilic characteristics. The sulfur atom of the thiol group is a prominent nucleophilic center, particularly in its deprotonated thiolate form. The nitrogen atom within the ring also has a lone pair of electrons, but its nucleophilicity is generally lower than that of the thiol. Electrophilic sites include the carbonyl carbon, which is susceptible to attack by nucleophiles, and the protons on both the thiol and the ring nitrogen. Furthermore, the methylene (B1212753) (CH₂) group at the C4 position, being adjacent to the carbonyl group, has acidic protons and can be deprotonated to form a nucleophilic enolate.
Reactions at the Thiol Group (-SH)
The thiol group is one of the most reactive functionalities in the 2-Mercaptothiazolidin-5-one molecule, readily participating in oxidation, alkylation, and acylation reactions.
The oxidation state of the sulfur atom in the thiol group can be readily altered. The course of the reaction depends significantly on the nature and strength of the oxidizing agent employed.
Formation of Disulfides: In the presence of mild oxidizing agents such as hydrogen peroxide, iodine, or even atmospheric oxygen, two molecules of 2-Mercaptothiazolidin-5-one can couple to form a disulfide. This reaction involves the removal of a hydrogen atom from each of the two thiol groups, leading to the formation of a sulfur-sulfur bond. This dimerization is a common and characteristic reaction of thiols.
Formation of Sulfonic Acids: The use of strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), nitric acid (HNO₃), or excess hydrogen peroxide, can lead to the complete oxidation of the thiol group. This process typically proceeds through intermediate oxidation states (sulfenic and sulfinic acids) to yield a sulfonic acid (-SO₃H).
| Reaction Type | Reagent Class | Product |
| Dimerization | Mild Oxidants (e.g., I₂, H₂O₂, air) | Disulfide |
| Full Oxidation | Strong Oxidants (e.g., KMnO₄, HNO₃) | Sulfonic Acid |
The nucleophilic nature of the thiol group makes it a prime target for electrophilic reagents, enabling the straightforward introduction of alkyl and acyl groups.
S-Alkylation: The thiol can be converted into its more nucleophilic thiolate anion (S⁻) by treatment with a base. This thiolate readily reacts with alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide), in a nucleophilic substitution reaction (Sₙ2 type) to form thioethers.
S-Acylation: Similarly, the thiol group can be acylated to form thioesters. This is typically achieved by reacting it with acylating agents like acyl chlorides or acid anhydrides. The reaction often proceeds more efficiently in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the liberated acid (e.g., HCl) and to generate the more reactive thiolate.
| Strategy | Electrophilic Reagent | Functional Group Formed |
| Alkylation | Alkyl Halide (R-X) | Thioether (S-R) |
| Acylation | Acyl Chloride (R-COCl) or Anhydride | Thioester (S-COR) |
Reactions at the Carbonyl Group (C=O)
The carbonyl group at the C5 position of the ring is part of a thio-hemiaminal structure, which confers reactivity similar to that of an amide. Due to resonance stabilization from the adjacent ring nitrogen, this carbonyl group is less electrophilic and thus less reactive than the carbonyl of a ketone or an aldehyde.
Reduction of the amide-like carbonyl group in the thiazolidinone ring is possible but generally requires potent reducing agents.
Substitution Reactions on the Thiazolidinone Ring
The saturated carbon atoms of the thiazolidinone ring are generally not susceptible to direct substitution. However, the C4 position is activated by the adjacent C5-carbonyl group, making its protons acidic and enabling it to participate in substitution reactions via an enolate intermediate.
Reactions via C4-Enolate: The methylene group at the C4 position possesses nucleophilic potential. researchgate.net In the presence of a suitable base, a proton can be abstracted to form a carbanion or enolate. This nucleophilic intermediate can then attack various electrophiles. A notable example is the Knoevenagel condensation, where the C4-enolate reacts with aldehydes or ketones. This reaction results in the formation of a new carbon-carbon bond at the C4 position, typically yielding a 4-ylidene derivative (a compound with a C=C double bond exocyclic to the C4 position) after subsequent dehydration. researchgate.netnih.gov
| Reactive Site | Intermediate | Reaction Type | Typical Electrophile | Resulting Structure |
| C4-Methylene | Enolate/Carbanion | Condensation (e.g., Knoevenagel) | Aldehyde (R-CHO) | 4-Ylidene derivative |
Ring-Opening and Ring-Closure Reactions
The thiazolidin-5-one ring, while relatively stable, can undergo cleavage or expansion under specific conditions. Conversely, various synthetic routes rely on ring-closure reactions to form this heterocyclic system.
Ring-Opening Reactions: The stability of the thiazolidin-5-one ring is susceptible to alkaline conditions. Treatment with aqueous potassium hydroxide (B78521) or barium hydroxide can induce a slow ring-opening through hydrolysis, yielding a dithiocarbamate-derived carboxylic acid. sciencehub.eg Increasing the concentration of the alkali can further promote degradation of the molecule. sciencehub.eg For instance, the hydrolysis of the related rhodanine (B49660) (2-thioxothiazolidin-4-one) has been shown to proceed via ring-opening to form a potent thioenolate intermediate, which is a key mechanism for its activity as a metallo-β-lactamase inhibitor. nih.gov Similarly, simple 5-thiazolidinones have been observed to undergo ring cleavage in boiling water. researchgate.net
Ring-Expansion Reactions: The 2-thioxothiazolidin-5-one (B7759774) core can also serve as a precursor for larger heterocyclic structures. A notable example is the reaction with amino ketones in the presence of ethereal HCl, which provides a synthetic route to substituted benzodiazepines, an important class of psychopharmacological agents. sciencehub.eg This transformation involves the cleavage of the thiazolidinone ring and subsequent annulation to form the seven-membered benzodiazepine (B76468) ring.
Ring-Closure Synthesis: The formation of the 2-thioxothiazolidin-5-one ring is a key step in its synthesis. A common method involves the acidification of dithiocarbamates derived from glycinamides and carbon disulfide. sciencehub.eg Another fundamental approach is the cyclization of reactants that bear an N-C-S fragment (like thioureas or dithiocarbamates) by treating them with α-halocarbonyl compounds, such as chloroacetyl chloride. sciencehub.egnih.gov These ring-closure reactions are crucial for accessing the core thiazolidinone structure for further functionalization.
Advanced Reaction Mechanisms and Kinetics
The reactivity of the 2-thioxothiazolidin-5-one scaffold is exploited in various organic transformations. While detailed kinetic studies are not widely available for this specific isomer, the mechanisms of key reactions have been investigated for the closely related and extensively studied this compound (2-thioxothiazolidin-4-one) derivatives.
Knoevenagel Condensation Mechanism: One of the most important reactions of rhodanines involves the C5 position. The methylene group at C5 is activated by the two adjacent carbonyl and thiocarbonyl groups, making it acidic. In the presence of a base (e.g., piperidine (B6355638), triethylamine), this proton is abstracted to form a nucleophilic enolate or carbanion. This intermediate then attacks an electrophilic aldehyde or ketone in a classic Knoevenagel condensation mechanism, leading to a 5-ylidene derivative after dehydration. nih.govekb.eg
Ring-Opening Polymerization Mechanism: this compound can act as an initiator for the anionic ring-opening polymerization (AROP) of monomers like thiirane (B1199164). The mechanism involves the deprotonation of the N-H proton of the this compound ring by a strong base. The resulting anion attacks the thiirane monomer, initiating the polymerization process to produce cyclic polythioethers. nih.govresearchgate.net This dual functionality—acting as a monomer in Knoevenagel polymerization and an initiator in AROP—highlights the versatile reactivity of the this compound core. nih.gov
Hydrolytic Ring-Opening Mechanism: As mentioned previously, the ring-opening of this compound inhibitors of metallo-β-lactamases proceeds via hydrolysis. nih.gov The proposed mechanism involves nucleophilic attack of water or a hydroxide ion on one of the carbonyl carbons (C4 in this compound), leading to a tetrahedral intermediate. Subsequent cleavage of the amide bond results in the opening of the ring to form a dithiocarbamate, which then rearranges to the observed thioenolate that potently binds to the enzyme's active site. nih.gov Kinetic analyses support this hydrolytic mechanism, which transforms the initial this compound into a more potent inhibitory species.
Derivatives and Analog Design: Structure Activity Relationship Sar Exploration
Synthesis of Substituted 2-Mercaptothiazolidin-5-one Analogs
The synthesis of analogs of 2-mercaptothiazolidin-5-one is a cornerstone of medicinal chemistry efforts to develop new therapeutic agents. The core structure offers multiple reactive sites—specifically the nitrogen atom, the methylene (B1212753) group adjacent to the carbonyl, and the mercapto group—that are amenable to chemical modification.
The nitrogen atom at position 3 (N-3) of the thiazolidinone ring is a common site for substitution to generate diverse analogs. The presence of a hydrogen atom on the nitrogen allows for various reactions, including N-alkylation and N-acylation. These modifications can significantly impact the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, which in turn influences its interaction with biological targets. For instance, introducing different aryl or alkyl groups can enhance the compound's ability to fit into specific binding pockets of enzymes or receptors. The synthesis of N-substituted derivatives often involves reacting the parent thiazolidinone with alkyl halides or acyl chlorides in the presence of a base.
The most prevalent and significant modification of the thiazolidinone core involves the introduction of substituents at the C-5 position, typically achieved via a Knoevenagel condensation reaction. nih.govresearchgate.nettue.nlrsc.org This reaction utilizes the active methylene group at the C-4 position, which is adjacent to the C-5 carbonyl group. The C-4 protons are acidic and can be removed by a base (such as piperidine (B6355638) or sodium acetate), generating a nucleophilic carbanion. researchgate.nettue.nl This carbanion then attacks the electrophilic carbonyl carbon of various aldehydes or ketones. Subsequent dehydration results in the formation of a C4=C exocyclic double bond, yielding a 4-ylidene-2-mercaptothiazolidin-5-one derivative. This methodology is highly effective for creating a wide array of analogs with diverse substituents at the 5-position. nih.gov
The general scheme for the Knoevenagel condensation is presented below:
Step 1: Catalyst Activation: A basic catalyst, such as piperidine, abstracts a proton from the active methylene group (C-4) of the thiazolidinone ring.
Step 2: Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of an aldehyde or ketone.
Step 3: Dehydration: The intermediate alcohol undergoes dehydration to form a stable C=C double bond, yielding the 5-ylidene product.
This synthetic route is crucial for exploring SAR, as the nature of the substituent introduced via the aldehyde has a profound impact on biological activity. tandfonline.com
Molecular hybridization, the strategy of covalently linking two or more pharmacophores, is a powerful tool in drug design to create novel compounds with potentially enhanced activity or a dual mode of action. tandfonline.commdpi.com The 2-mercaptothiazolidin-5-one scaffold is frequently conjugated with other biologically active heterocyclic systems, such as isatins and benzimidazoles. academie-sciences.fruobasrah.edu.iqnih.govmdpi.com
Isatin (B1672199) Conjugates: Isatin (1H-indole-2,3-dione) and its derivatives are well-known for a broad spectrum of pharmacological properties. academie-sciences.frdovepress.com The conjugation of isatin with a thiazolidinone ring is typically achieved through the Knoevenagel condensation. academie-sciences.frmdpi.com In this reaction, the active methylene group at C-4 of the thiazolidinone condenses with the C-3 carbonyl group of the isatin ring. This creates a hybrid molecule that incorporates the structural features of both heterocyclic systems. mdpi.comdovepress.com The synthesis allows for variation in both the isatin and thiazolidinone moieties to optimize biological activity.
Benzimidazole (B57391) Conjugates: Benzimidazole is another privileged scaffold in medicinal chemistry, found in numerous pharmacologically active compounds. nih.govresearchgate.net Hybrid molecules incorporating both benzimidazole and thiazolidinone rings have been synthesized to explore potential synergistic effects. uobasrah.edu.iqnih.gov The synthesis often involves a multi-step process where a benzimidazole-containing aldehyde is first prepared and then subjected to a Knoevenagel condensation with the thiazolidinone core. researchgate.net These hybrid structures are evaluated for various biological activities, with SAR studies indicating that the nature and position of substituents on the benzimidazole ring are critical for potency. uobasrah.edu.iqnih.gov
Design Principles for Modulating Biological Activity
The design of potent and selective 2-mercaptothiazolidin-5-one analogs is guided by established SAR principles derived from extensive biological screening of synthesized derivatives. tandfonline.comnih.govacs.org These principles help predict how structural changes will affect the compound's interaction with its biological target.
Importance of the 5-Ylidene Substituent: The substituent at the 5-ylidene position, introduced via the Knoevenagel condensation, is a primary determinant of biological activity. mdpi.comacs.org The electronic properties and steric bulk of this group are critical.
Electronic Effects: The presence of electron-donating groups (e.g., -OCH₃, -OH, -N(CH₃)₂) or electron-withdrawing groups (e.g., -NO₂, -Cl, -CF₃) on an aromatic ring at this position can drastically alter the activity profile. mdpi.com
Steric Factors: The size and shape of the substituent influence how the molecule fits into the target's binding site.
Role of the N-3 Substituent: Modifications at the N-3 position also play a crucial role in modulating activity. Introducing various functionalities can alter the compound's solubility, membrane permeability, and ability to form key hydrogen bonds with the target protein.
Pharmacophore Modeling: Computational tools such as pharmacophore modeling are employed to identify the essential structural features required for biological activity. researchgate.netnih.govnih.gov A pharmacophore model maps out the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions necessary for binding. This model then serves as a template for designing new analogs with a higher probability of being active. nih.gov
The following table summarizes the general influence of substitutions on the biological activity of thiazolidinone derivatives based on published research findings.
| Position of Modification | Type of Substituent | General Effect on Biological Activity |
| 5-Ylidene (Aryl Ring) | Electron-Withdrawing Group (e.g., -Cl, -NO₂) | Often enhances certain activities like antimicrobial or anticancer potential. mdpi.com |
| Electron-Donating Group (e.g., -OCH₃, -OH) | Can increase antioxidant activity and modulate other biological effects. researchgate.net | |
| Halogen Substitution (e.g., -F, -Br) | Position of halogen (ortho, meta, para) is critical for activity. Para-substitution is often favorable. | |
| N-3 Position | Small Alkyl Groups | Can modify lipophilicity and cell permeability. |
| Aromatic/Heterocyclic Rings | May introduce additional binding interactions and enhance potency. |
Conformational Analysis of Derivatives
Understanding the three-dimensional structure and conformational preferences of 2-mercaptothiazolidin-5-one derivatives is essential for rational drug design. The spatial arrangement of atoms determines how a molecule interacts with its biological target. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling are used to elucidate these structural details. nih.govnih.govresearchgate.net
Recent studies on related 5-substituted thiazolidin-4-one derivatives using a combination of 2D-NMR experiments (like NOESY) and Density Functional Theory (DFT) calculations have provided significant insights into their preferred conformations. nih.govresearchgate.net These analyses have shown that such molecules typically adopt an exo conformation, where the substituent at the 5-position is oriented away from the thiazolidinone ring. nih.gov Furthermore, the stereochemistry of the multiple double bonds (C=N and C=C) has been determined, with specific isomers (e.g., Z or E) being energetically more favorable. nih.govresearchgate.net
Key Conformational Features:
Planarity: The core thiazolidinone ring and the attached ylidene group often form a relatively planar system, which can be important for stacking interactions with aromatic residues in a protein's active site.
Exo/Endo Isomerism: The orientation of the C-5 substituent relative to the ring is a critical conformational feature. The exo conformer is generally found to be more stable. nih.gov
Rotational Barriers: The energy barriers to rotation around single bonds connecting the core to its substituents determine the flexibility of the molecule.
X-ray crystallography provides definitive proof of the solid-state conformation and the precise arrangement of atoms and functional groups. nih.govmdpi.comnih.gov This technique has been used to confirm the structures of numerous thiazolidinone derivatives, validating the stereochemical outcomes of synthetic reactions and providing an accurate template for molecular docking and other in silico studies. nih.govnih.gov
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for mapping the carbon and proton frameworks of a molecule. For 2-Mercaptothiazolidin-5-one, a combination of 1D (¹H, ¹³C) and 2D NMR experiments would provide a complete picture of its structure. The analysis must consider the potential for tautomerism between the thiol (-SH) and thione (C=S) forms, although this analysis will focus on the named thiol tautomer.
¹H NMR Analysis for Proton Environment and Connectivity
The ¹H NMR spectrum of 2-Mercaptothiazolidin-5-one is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) are influenced by neighboring atoms and functional groups.
-CH₂- (C4 Protons): The two protons on the carbon adjacent to the carbonyl group (C5) and the nitrogen atom (N3) are diastereotopic. Therefore, they are expected to appear as two separate signals, each a doublet of doublets (dd), due to geminal coupling to each other and vicinal coupling to the proton on N3. Their chemical shift would likely be in the range of 3.5 - 4.5 ppm .
-CH- (C2 Proton): The proton on the carbon bearing the mercapto group is adjacent to the sulfur (S1) and nitrogen (N3) atoms. It is expected to appear as a singlet or a narrowly split multiplet, depending on coupling with the NH proton, with a chemical shift around 4.8 - 5.5 ppm .
-NH- (N3 Proton): The amide proton's chemical shift is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. It would likely appear as a broad singlet in the region of 7.0 - 8.5 ppm .
-SH- (Thiol Proton): The thiol proton also has a variable chemical shift and often appears as a broad singlet. Its resonance is typically found in the range of 1.5 - 2.5 ppm .
Predicted ¹H NMR Data Table
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| -SH | 1.5 - 2.5 | Broad Singlet (br s) |
| -CH₂- | 3.5 - 4.5 | Doublet of Doublets (dd) |
| -CH- | 4.8 - 5.5 | Singlet (s) or Multiplet (m) |
¹³C NMR Analysis for Carbon Skeleton Elucidation
The proton-decoupled ¹³C NMR spectrum should display three distinct signals corresponding to the three carbon atoms of the thiazolidinone ring. openstax.org
C=O (C5): The carbonyl carbon is the most deshielded and is expected to appear at the downfield end of the spectrum, typically in the range of 195 - 210 ppm . openstax.org
-CH-S (C2): The carbon atom bonded to both a sulfur and a nitrogen atom would be significantly deshielded, with an expected chemical shift in the region of 60 - 75 ppm .
-CH₂- (C4): The methylene (B1212753) carbon, situated between the carbonyl group and the nitrogen atom, is predicted to resonate in the range of 40 - 55 ppm .
Predicted ¹³C NMR Data Table
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C4 (-CH₂-) | 40 - 55 |
| C2 (-CH-S) | 60 - 75 |
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms. nih.gov
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would establish proton-proton coupling relationships. A key correlation would be observed between the NH proton and the two diastereotopic C4 protons. Depending on the coupling magnitude, a cross-peak might also be seen between the C2 proton and the NH proton.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. nih.gov It would show cross-peaks connecting the C4 carbon signal to the two C4 proton signals, and the C2 carbon signal to the C2 proton signal. The C5 carbonyl carbon, having no attached protons, would be absent from the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for piecing together the molecular skeleton. nih.gov Expected key correlations include:
The C4 protons showing correlations to the C5 carbonyl carbon and the C2 carbon.
The C2 proton showing correlations to the C4 and C5 carbons.
The NH proton showing correlations to the C2 and C4 carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic Vibrational Modes of Thiol, Carbonyl, and Thiazolidinone Ring
The IR spectrum of 2-Mercaptothiazolidin-5-one would be dominated by absorptions corresponding to its key functional groups.
N-H Stretch: A moderate to strong absorption band is expected in the range of 3200-3400 cm⁻¹ , characteristic of the N-H stretching vibration in the amide group.
S-H Stretch: A weak but sharp absorption band for the thiol group should appear around 2550-2600 cm⁻¹ . The weakness of this peak can sometimes make it difficult to identify.
C=O Stretch: A strong, sharp absorption band is predicted for the carbonyl (ketone) group. For a five-membered ring ketone, this band typically appears at a higher frequency than in an open-chain ketone, expected around 1740-1760 cm⁻¹ .
C-N Stretch: The stretching vibration of the C-N bond within the ring is expected to cause a moderate absorption in the 1200-1350 cm⁻¹ region.
C-S Stretch: The C-S stretching vibrations typically give rise to weak absorptions in the fingerprint region, around 600-800 cm⁻¹ .
Predicted IR Absorption Data Table
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3200 - 3400 | Strong, Broad |
| S-H | Stretch | 2550 - 2600 | Weak, Sharp |
| C=O | Stretch | 1740 - 1760 | Strong, Sharp |
| C-N | Stretch | 1200 - 1350 | Moderate |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure. For 2-Mercaptothiazolidin-5-one (Molecular Formula: C₃H₅NO₂S), the predicted molecular weight is approximately 119.15 g/mol .
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 119. The fragmentation of this molecular ion would depend on the relative stability of the resulting fragments. chemguide.co.uk Plausible fragmentation pathways could include:
Loss of the thiol radical (•SH): This would result in a fragment ion at m/z = 86 .
Loss of carbon monoxide (CO): Alpha-cleavage next to the carbonyl group could lead to the loss of CO, producing a fragment at m/z = 91 .
Ring cleavage: The thiazolidinone ring could fragment in various ways. A common pathway would be the cleavage of the C2-N3 and C4-C5 bonds, which could lead to a variety of smaller charged fragments.
Predicted Mass Spectrometry Fragmentation Table
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 119 | [C₃H₅NO₂S]⁺˙ | Molecular Ion (M⁺˙) |
| 91 | [C₂H₅NS]⁺˙ | M - CO |
This comprehensive spectroscopic analysis, although theoretical, provides a robust framework for the structural identification and characterization of 2-Mercaptothiazolidin-5-one. Experimental verification would be necessary to confirm these predicted values.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for determining the precise elemental composition of a compound by measuring its mass with extremely high accuracy. thermofisher.comnih.gov Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass to several decimal places, allowing for the differentiation between molecules with the same nominal mass but different elemental formulas. enovatia.comwikipedia.org
For 2-Mercaptothiazolidin-5-one, with the molecular formula C₃H₃NOS₂, the theoretical monoisotopic mass can be calculated by summing the exact masses of the most abundant isotopes of its constituent elements. This calculated value serves as a benchmark for experimental determination via HRMS. The ability of HRMS to provide mass accuracy, often to within 5 parts per million (ppm), is typically sufficient to uniquely confirm the elemental composition for a molecule of this size. wikipedia.org An experimentally determined mass that matches the theoretical exact mass provides unambiguous confirmation of the compound's molecular formula.
| Element | Isotope | Count | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|---|
| Carbon | ¹²C | 3 | 12.000000 | 36.000000 |
| Hydrogen | ¹H | 3 | 1.007825 | 3.023475 |
| Nitrogen | ¹⁴N | 1 | 14.003074 | 14.003074 |
| Oxygen | ¹⁶O | 1 | 15.994915 | 15.994915 |
| Sulfur | ³²S | 2 | 31.972071 | 63.944142 |
| Total Theoretical Monoisotopic Mass | 132.965406 |
Fragmentation Patterns and Structural Information
In mass spectrometry, following ionization, the molecular ion (M•+) can undergo fragmentation, breaking into smaller, charged pieces. chemguide.co.uklibretexts.org The resulting fragmentation pattern is a molecular fingerprint that provides valuable information about the compound's structure. The fragmentation of 2-Mercaptothiazolidin-5-one would be dictated by the stability of the resulting fragment ions and neutral losses, influenced by its functional groups: a cyclic thioester (part of the thiazolidinone ring), a secondary amine, and a thiol group.
The molecular ion (M•+) peak would be expected at an m/z corresponding to its monoisotopic mass (~133). Key fragmentation pathways would likely involve:
α-cleavage: Cleavage of bonds adjacent to the heteroatoms (S, N, O) is a common fragmentation pathway. miamioh.edu For instance, cleavage next to the carbonyl group could lead to the loss of a CO molecule (28 Da) or other fragments.
Ring Cleavage: The thiazolidinone ring itself can fragment in various ways. A common pathway for cyclic compounds involves the loss of small, stable neutral molecules.
Loss of the Mercapto Group: The C-S bond of the mercapto group could cleave, leading to the loss of an •SH radical.
Analysis of these patterns helps to piece together the molecular structure, confirming the connectivity of atoms and the presence of specific functional groups.
| m/z (Da) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 133 | [C₃H₃NOS₂]⁺• | (Molecular Ion) |
| 105 | [C₂H₃NS₂]⁺• | CO |
| 100 | [C₃H₂NO₂S]⁺• | SH |
| 72 | [C₂H₂NS]⁺ | CO, SH |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Transitions and Chromophores
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground state to a higher energy state. libretexts.org The parts of a molecule that absorb light in this region are known as chromophores.
The structure of 2-Mercaptothiazolidin-5-one contains several chromophores that give rise to characteristic electronic transitions:
Carbonyl Group (C=O): This group is a classic chromophore. It is expected to exhibit a weak n → π* transition at a longer wavelength and a more intense π → π* transition at a shorter wavelength. The n → π* transition involves promoting a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. uzh.chyoutube.com
Sulfur Atoms: The sulfur atoms possess non-bonding electron pairs (lone pairs). These electrons can be excited to anti-bonding sigma orbitals (σ), resulting in n → σ transitions. youtube.com
Thioamide-like Moiety: The N-C=O group within the ring structure also contributes to the electronic absorption profile.
The combination of these chromophores will result in a UV-Vis spectrum with distinct absorption bands, providing information about the electronic structure of the molecule. mdpi.com
| Electronic Transition | Chromophore / Involved Orbitals | Expected Wavelength Region | Expected Intensity |
|---|---|---|---|
| n → π | Carbonyl group (C=O) | Longer UV (e.g., ~270-300 nm) | Low |
| π → π | Carbonyl group (C=O) | Shorter UV (e.g., <200 nm) | High |
| n → σ* | Sulfur atoms (C-S-C, C-SH) | Shorter UV | Low to Medium |
X-ray Crystallography for Solid-State Structure Determination
Crystal Packing and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.netnih.gov This technique provides precise coordinates of each atom, from which bond lengths, bond angles, and torsional angles can be calculated. Furthermore, it reveals how individual molecules are arranged relative to one another in the crystal lattice, a phenomenon known as crystal packing. springernature.com
The crystal packing of 2-Mercaptothiazolidin-5-one would be primarily governed by intermolecular interactions. Based on its molecular structure, several key interactions can be predicted:
Other Interactions: The thiol group (S-H) could also participate in weaker hydrogen bonding, either as a donor (S-H···O or S-H···N) or with its sulfur atom acting as a weak acceptor. Dipole-dipole interactions arising from the polar carbonyl group would also contribute to the stability of the crystal lattice.
A complete X-ray diffraction study would provide an unambiguous depiction of these interactions and the resulting supramolecular architecture. nih.gov
| Interaction Type | Donor Group | Acceptor Group | Potential Role in Crystal Packing |
|---|---|---|---|
| Hydrogen Bond (Strong) | Amine (N-H) | Carbonyl Oxygen (C=O) | Primary interaction defining molecular chains or dimers. |
| Hydrogen Bond (Weak) | Thiol (S-H) | Carbonyl Oxygen (C=O), Nitrogen (N), Sulfur (S) | Secondary interactions contributing to 3D network stability. |
| Dipole-Dipole | Polar groups (e.g., C=O) | Polar groups (e.g., C=O) | Contributes to overall lattice energy and packing efficiency. |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and properties. openaccessjournals.com These methods are broadly categorized into Density Functional Theory (DFT) and Ab Initio approaches.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wave function. researchgate.net This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net
A fundamental step in computational analysis is geometry optimization, where the algorithm seeks to find the minimum energy arrangement of atoms in the molecule. This process yields the most stable three-dimensional structure. For heterocyclic compounds, DFT calculations, for example at the B3LYP/6-31G(d,p) level of theory, can be used to determine optimized structural parameters such as bond lengths, bond angles, and dihedral angles. uoi.gr
Once the geometry is optimized, a detailed electronic structure analysis can be performed. This includes the calculation of the distribution of electron density, which helps in identifying electron-rich and electron-deficient regions of the molecule. Such analyses are crucial for understanding the molecule's reactivity and intermolecular interactions.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Calculated Value |
| Bond Length | S1 | C2 | e.g., 1.85 Å | |
| Bond Length | C2 | N3 | e.g., 1.38 Å | |
| Bond Angle | C5 | S1 | C2 | e.g., 91.5° |
| Dihedral Angle | H-N3 | C2 | S1 | e.g., 178.0° |
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a large HOMO-LUMO gap implies high stability. researchgate.net FMO analysis helps explain the difference in efficiencies and reactivity among related compounds. researchgate.net
| Parameter | Description | Typical Information Yielded |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |
| ΔE (LUMO-HOMO) | Energy Gap | Relates to chemical reactivity and stability. researchgate.net |
| Dipole Moment (µ) | Measure of molecular polarity | Influences solubility and intermolecular forces. researchgate.net |
DFT calculations are highly effective for predicting various spectroscopic properties, which can then be compared with experimental results to validate the computational model. For instance, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra help in the assignment of experimental vibrational bands to specific molecular motions. researchgate.net
Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT). This method provides information about excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption peaks in UV-Visible spectra.
Ab Initio Methods
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), can achieve very high accuracy but are typically more computationally demanding than DFT. They are often used as a benchmark for other methods or for systems where DFT may not be sufficiently accurate.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. ucr.edu Unlike quantum chemical calculations that often focus on static, optimized structures, MD simulations provide insights into the dynamic behavior of a system, including conformational changes and interactions with other molecules, such as a solvent or a biological receptor. researchgate.netseab.gr
In an MD simulation, atoms are treated as classical particles, and their motions are governed by Newton's laws of motion. The forces between atoms are calculated using a molecular mechanics force field. These simulations can reveal how a molecule like 2-Mercaptothiazolidin-5-one behaves in a realistic environment, such as in an aqueous solution or near a protein binding site. researchgate.net This information is particularly valuable in fields like drug design, where understanding the dynamic interactions between a ligand and its target is essential. ucr.edu
Conformational Flexibility and Dynamic Behavior
The five-membered thiazolidinone ring is not planar and can adopt various conformations. The conformational flexibility of this heterocyclic system is crucial for its interaction with biological targets. Computational methods, such as molecular mechanics and quantum chemical calculations, are employed to explore the potential energy surface of 2-Mercaptothiazolidin-5-one and identify its stable conformers.
Studies on related thiazolidine (B150603) derivatives have shown that the ring can exist in different "envelope" or "half-chair" conformations. cdnsciencepub.com The preferred conformation is influenced by the nature and position of substituents on the ring. For 2-Mercaptothiazolidin-5-one, the key dihedral angles involving the sulfur, nitrogen, and carbonyl group define the ring's pucker.
Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of 2-Mercaptothiazolidin-5-one in different environments, such as in aqueous solution or when interacting with a protein binding site. nih.govnih.gov MD simulations track the atomic motions over time, revealing the accessible conformational states and the transitions between them. This information is vital for understanding how the molecule might adapt its shape to bind to a biological receptor. For instance, simulations on similar 2,4-thiazolidinedione (B21345) derivatives have been used to study their interaction with therapeutic targets. nih.gov
Table 1: Key Dihedral Angles in Thiazolidinone Ring Conformations
| Dihedral Angle | Description | Typical Values (Degrees) |
| C5-S1-C2-N3 | Defines the pucker at the sulfur and nitrogen atoms | Varies significantly between conformers |
| S1-C2-N3-C4 | Describes the planarity around the amide bond | Close to 180° (trans) or 0° (cis) |
| N3-C4-C5-S1 | Defines the pucker at the carbon backbone | Can be positive or negative, indicating the direction of the pucker |
| C4-C5-S1-C2 | Describes the twist in the C-S-C part of the ring | Influences the overall ring shape |
Note: The actual values for 2-Mercaptothiazolidin-5-one would require specific computational studies.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions involving thiazolidinone derivatives. jmchemsci.comjmchemsci.comresearchgate.net These studies can map out the entire reaction pathway, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energies of these species, researchers can determine the activation energy of a reaction and predict its feasibility.
For example, the synthesis of the thiazolidin-4-one ring, a close isomer of the 5-one, is often achieved through the cyclocondensation of a Schiff base with a thiol-containing carboxylic acid. nih.gov DFT calculations can model this reaction, showing the step-by-step process of bond formation and breaking. jmchemsci.comjmchemsci.com This includes the initial nucleophilic attack of the sulfur on the imine carbon, followed by intramolecular cyclization and dehydration.
Table 2: Energetic Profile of a Hypothetical Thiazolidinone Synthesis Step
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Starting materials (e.g., Schiff base and mercaptoacetic acid) | 0.0 |
| Transition State 1 | Structure corresponding to the initial nucleophilic attack | +15.2 |
| Intermediate | A transient species formed after the first step | -5.8 |
| Transition State 2 | Structure for the intramolecular cyclization | +12.5 |
| Product | The final thiazolidinone ring | -25.0 |
Note: These values are illustrative and would need to be calculated specifically for the synthesis of 2-Mercaptothiazolidin-5-one.
Furthermore, computational studies can investigate the reactivity of the 2-Mercaptothiazolidin-5-one molecule itself, such as the acidity of the thiol proton or the susceptibility of the carbonyl group to nucleophilic attack. mdpi.com This information is valuable for designing new synthetic routes and understanding the molecule's chemical behavior.
Prediction of Physicochemical Descriptors for Biological Activity
In the field of medicinal chemistry, computational methods are extensively used to predict the physicochemical properties of molecules and correlate them with their biological activity. This approach, known as Quantitative Structure-Activity Relationship (QSAR), is instrumental in the rational design of new drug candidates. chalcogen.ronih.govnih.gov For 2-Mercaptothiazolidin-5-one and its derivatives, various molecular descriptors can be calculated to predict their potential as therapeutic agents. ekb.egnih.gov
These descriptors fall into several categories, including:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Indices that describe the connectivity of the atoms.
Geometrical descriptors: Properties related to the 3D shape of the molecule, such as molecular surface area.
Electronic descriptors: Partial charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). jmchemsci.comjmchemsci.com
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which indicates the molecule's lipophilicity. chalcogen.ro
These descriptors are then used to build mathematical models that relate the chemical structure to a specific biological activity, such as antimicrobial or anticancer effects. ekb.eg For instance, a QSAR study might reveal that increasing the lipophilicity of a series of thiazolidinone derivatives leads to enhanced antibacterial activity. chalcogen.ro
Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. slideshare.netaudreyli.comjapsonline.commdpi.com These in silico predictions help to identify potential liabilities of a drug candidate early in the discovery process, reducing the time and cost of development.
Table 3: Commonly Predicted Physicochemical Descriptors and ADMET Properties
| Descriptor/Property | Description | Importance in Drug Discovery |
| Molecular Weight (MW) | The mass of one mole of the substance. | Influences absorption and distribution; often kept below 500 Da (Lipinski's Rule of Five). japsonline.com |
| logP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of lipophilicity, which affects absorption, distribution, and metabolism. chalcogen.ro |
| Topological Polar Surface Area (TPSA) | The sum of the surface areas of polar atoms. | Correlates with passive molecular transport through membranes and bioavailability. |
| Number of Hydrogen Bond Donors/Acceptors | The number of N-H or O-H bonds and N or O atoms. | Important for binding to biological targets and for solubility. |
| Caco-2 Permeability | A measure of a compound's ability to cross the intestinal wall. | Predicts oral absorption. mdpi.com |
| CYP450 Inhibition | Prediction of inhibition of key metabolic enzymes. | Helps to anticipate potential drug-drug interactions. |
| hERG Inhibition | Prediction of binding to the hERG potassium channel. | A critical indicator of potential cardiotoxicity. |
These computational and theoretical investigations provide a detailed and dynamic picture of 2-Mercaptothiazolidin-5-one, from its conformational preferences to its potential as a bioactive molecule. This knowledge is invaluable for guiding further experimental research and for the rational design of new compounds with desired properties.
Biological Activities and Molecular Mechanisms in Vitro and in Silico Studies
Enzyme Inhibition Studies
2-Mercaptothiazolidin-5-one and its analogs have demonstrated the ability to inhibit a variety of enzymes, which is a key aspect of their potential pharmacological applications.
Derivatives of this compound, such as benzylidene-thiazolidine-2,4-diones, have been identified as highly specific inhibitors of the Pim protein kinase family. nih.gov These small molecules have been shown to block the kinase's ability to phosphorylate peptides, with IC50 values in the nanomolar range, and inhibit the phosphorylation of known substrates like 4E-BP1 and p27Kip1. nih.gov The specificity of these inhibitors is a significant finding, as many commercially available kinase inhibitors have been found to affect multiple protein kinases. merckmillipore.com
Mechanistic Insights into Enzyme-Inhibitor Interactions: The interaction of these inhibitors with their target enzymes can be multifaceted. For instance, some inhibitors may bind to both the active site and the peripheral anionic site (PAS) of enzymes like acetylcholinesterase (AChE), resulting in a mixed-type inhibition. nih.gov Structure-based drug design, aided by the availability of crystal structures, has been instrumental in identifying and refining lead compounds that can effectively target specific enzymes. nih.gov
Role of the Thiol Group in Covalent Bond Formation with Cysteine Residues: The thiol group of cysteine residues is a crucial target for covalent modification by various inhibitors. nih.govdenistitovlab.org Cysteine is often highly conserved and located in functionally important regions of proteins. nih.gov Its unique chemical properties allow it to undergo several post-translational modifications, which are critical for the redox regulation of metabolism and signal transduction. nih.gov An irreversible inhibitor can form a strong, covalent bond with a particular group at the active site, leading to inactivation of the enzyme that cannot be reversed by adding more substrate. libretexts.org
5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators. mdpi.complos.orgmdpi.com Inhibition of 5-LOX is a rational approach for developing new anti-inflammatory drugs. plos.org Benzothiazole (B30560) derivatives have been investigated for their potential to inhibit 5-lipoxygenase. semanticscholar.org The inhibition of 5-LOX can reduce inflammation and neuronal apoptosis, as demonstrated in studies using the 5-LOX inhibitor Zileuton. nih.gov Natural compounds, such as aethiopinone, have also been shown to be potent inhibitors of 5-LOX. nih.gov
Enzyme inhibition can occur through several reversible mechanisms, including competitive, non-competitive, and uncompetitive inhibition. ucl.ac.uknih.gov
Competitive Inhibition: In this type of inhibition, the inhibitor molecule resembles the substrate and competes for the same active site on the enzyme. libretexts.orgyoutube.com Increasing the substrate concentration can overcome competitive inhibition. libretexts.orgyoutube.com
Non-competitive Inhibition: A non-competitive inhibitor binds to a different site on the enzyme, known as an allosteric site. youtube.comwikipedia.orgjackwestin.com This binding changes the enzyme's shape, reducing its activity without affecting the binding of the substrate. jackwestin.com Therefore, increasing the substrate concentration does not reverse this type of inhibition. ucl.ac.uk
Uncompetitive Inhibition: In this case, the inhibitor binds only to the enzyme-substrate complex. jackwestin.com This type of inhibition reduces both the maximum velocity (Vmax) and the Michaelis constant (Km) of the reaction. libretexts.org
| Inhibition Type | Inhibitor Binding Site | Effect on Vmax | Effect on Km | Effect of Increasing Substrate Concentration |
|---|---|---|---|---|
| Competitive | Active Site | Unchanged | Increased | Inhibition can be overcome |
| Non-competitive | Allosteric Site | Decreased | Unchanged | Inhibition is not overcome |
| Uncompetitive | Enzyme-Substrate Complex | Decreased | Decreased | - |
Inhibition of Proteases and Kinases
Antimicrobial and Antifungal Investigations
Derivatives of 2-mercaptobenzothiazole (B37678) have been reported to possess significant antimicrobial and antifungal activities. nih.govsemanticscholar.orgmdpi.com For instance, certain 2-(alkenylthio)-5-aminobenzothiazoles have shown notable inhibitory effects against Candida albicans, with a minimum inhibitory concentration (MIC) of 15.6 μg/mL. nih.gov Similarly, polyfluorinated 2-benzylthiobenzothiazoles have demonstrated significant fungicidal activity against various fungi at a concentration of 50 μg/mL. nih.govsemanticscholar.org
Novel 1,3-thiazolidin-4-ones and their 5-arylidene derivatives have also been synthesized and evaluated for their antimicrobial properties, showing significant antibacterial and antifungal activities. nih.govsemanticscholar.org Furthermore, 5-arylidene-thiazolidine-2,4-dione derivatives have exhibited antimicrobial activity, particularly against Gram-positive bacteria, with MIC values ranging from 2 to 16 µg/mL. nih.gov The synthesis of new heterocyclic derivatives of 2-Mercaptobenzothiazole has also been a focus of research, with some of the synthesized compounds being screened for their antibacterial activity. semanticscholar.orgrdd.edu.iq
| Compound/Derivative | Organism | Activity | MIC/Concentration |
|---|---|---|---|
| 2-(alkenylthio)-5-aminobenzothiazoles | Candida albicans | Antifungal | 15.6 μg/mL |
| Polyfluorinated 2-benzylthiobenzothiazoles | Various fungi | Fungicidal | 50 μg/mL |
| 5-arylidene-thiazolidine-2,4-diones | Gram-positive bacteria | Antimicrobial | 2 to 16 µg/mL |
Activity Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, Bacillus subtilis)
Thiazolidinone derivatives have demonstrated notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria in various in vitro studies.
One study reported on a series of 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives, which were screened for their antibacterial properties. These compounds showed activity against both the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. researchgate.net Similarly, other research on novel thiazolidinone derivatives has confirmed their inhibitory effects against Staphylococcus aureus. scholarsresearchlibrary.com
A specific thiazolidinone derivative, referred to as TD-H2-A, has shown significant antimicrobial activity against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. nih.gov The minimum inhibitory concentration (MIC) values for TD-H2-A against different S. aureus strains were found to be in the range of 6.3–25.0 µg/mL. nih.gov Further investigations into 5-arylidene-thiazolidine-2,4-dione derivatives revealed that they all exhibited antimicrobial activity, particularly against Gram-positive bacteria, with MIC values ranging from 2 to 16 µg/mL. nih.gov
The antibacterial potential of these compounds is influenced by the nature and position of substituents on the thiazolidinone core. For instance, a 2,4-dichloro substituted derivative of thiazolidinone demonstrated superior activity against Staphylococcus aureus compared to other synthesized compounds in its series. scholarsresearchlibrary.com
| Bacterial Strain | Compound/Derivative | Observed Activity | MIC Range (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus (Gram-positive) | 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives | Antibacterial activity observed. researchgate.net | Not specified |
| Staphylococcus aureus (Gram-positive) | 2,4-dichloro substituted thiazolidinone derivative | Significant activity. scholarsresearchlibrary.com | Not specified |
| Staphylococcus aureus (Gram-positive) | Thiazolidinone derivative (TD-H2-A) | Potent antimicrobial activity. nih.gov | 6.3–25.0 |
| Escherichia coli (Gram-negative) | 2-(5-chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives | Antibacterial activity observed. researchgate.net | Not specified |
| Bacillus subtilis (Gram-positive) | Thiazolidinone derivative (TD-H2-A) | Obvious antimicrobial activity. nih.gov | Not specified |
Activity Against Fungal Strains (e.g., Candida albicans, Aspergillus niger)
Thiazolidinone derivatives have also been investigated for their antifungal properties. Several studies have demonstrated their efficacy against clinically relevant fungal strains such as Candida albicans and Aspergillus niger.
In one study, newly synthesized thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid were screened for their antifungal activity. The results indicated that these compounds were effective against both Aspergillus niger and Candida albicans at concentrations of 50 ppm and 100 ppm. researchgate.net
Another research effort focused on the synthesis of thiazolidinone derivatives from 2-methyl, 8-hydroxy quinoline. The resulting compounds were also tested for their antifungal activity, showing inhibitory effects against the tested fungal strains. asianpubs.org Furthermore, a series of thiazolidinone derivatives synthesized from indole-2-carboxylic acid were evaluated for their antifungal potential. Several of these compounds were found to be moderately active against Candida albicans at a concentration of 500 μ g/disc . researchgate.net
The antifungal drug Mycosidine®, which is a 3,5-substituted thiazolidine-2,4-dione, has been shown to cause disruption of the fungal cell wall. nih.gov This highlights the potential of the thiazolidinone scaffold in the development of new antifungal agents.
| Fungal Strain | Compound/Derivative | Observed Activity | Concentration |
|---|---|---|---|
| Candida albicans | Thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid | Antifungal activity observed. researchgate.net | 50 and 100 ppm |
| Candida albicans | Thiazolidinone derivatives from indole-2-carboxylic acid | Moderately active. researchgate.net | 500 μg/disc |
| Aspergillus niger | Thiazolidinone derivatives of 4-(4-oxo-2-phenylthiazolidin-3-yl) benzoic acid | Antifungal activity observed. researchgate.net | 50 and 100 ppm |
Potential Mechanisms of Antimicrobial Action
The antimicrobial activity of thiazolidinone derivatives is believed to stem from their ability to interfere with various essential cellular processes in microorganisms. While the exact mechanism can vary depending on the specific derivative, several potential modes of action have been proposed.
One of the suggested mechanisms involves the inhibition of key bacterial enzymes. For instance, some 4-thiazolidinones are known to inhibit the bacterial enzyme MurB, which is involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall. scholarsresearchlibrary.com The disruption of cell wall synthesis can lead to cell lysis and bacterial death.
Another potential target for thiazolidinone derivatives is the bacterial DNA replication machinery. Some benzothiazole derivatives have been found to simultaneously inhibit two essential intracellular targets: DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.gov By targeting these enzymes, the compounds can interfere with DNA supercoiling and segregation, ultimately leading to the inhibition of bacterial growth.
In the context of antifungal activity, the thiazolidinone derivative Mycosidine® is thought to act by disrupting the fungal cell wall and is associated with glucose transport. nih.gov This suggests a mechanism that compromises the structural integrity and metabolic function of the fungal cell. The ability of these compounds to interact with and disrupt microbial cell membranes is another plausible mechanism contributing to their antimicrobial effects.
Antioxidant Activity
Thiazolidinone derivatives have garnered interest for their potential antioxidant properties. nih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of degenerative diseases. nih.gov Antioxidants can mitigate this damage by scavenging free radicals.
Research has shown that thiazolidinone derivatives, particularly those incorporating phenolic fragments, exhibit significant antioxidant activity in vitro. mdpi.com The antioxidant capacity of these compounds has been evaluated using methods such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical cation scavenging assay and the ferric reducing antioxidant power (FRAP) assay. mdpi.comresearchgate.net
The presence of a phenolic group in the structure of these derivatives appears to be a key contributor to their antioxidant potential. mdpi.com These compounds are capable of donating a hydrogen atom or an electron to free radicals, thereby neutralizing them and preventing oxidative damage. The antioxidant activity of these synthesized substances has, in some cases, been found to exceed that of the standard antioxidant 4-methyl-2,6-di-tert-butylphenol. researchgate.net
Receptor Binding Studies (In Vitro)
DNA Binding Interactions
One of the proposed mechanisms of action for the biological activity of certain thiazolidinone derivatives is their ability to bind to DNA. nih.gov Such interactions can interfere with DNA replication and transcription, ultimately leading to cellular apoptosis.
Studies on imidazole-linked thiazolidinone derivatives have explored their potential to bind to the minor groove of DNA. researchgate.net It has been suggested that these molecules can engage in various non-covalent interactions, including van der Waals forces, hydrogen bonding, and hydrophobic interactions, to stabilize the DNA-ligand complex. nih.govresearchgate.net The design of morpholine-linked thiazolidinone derivatives has also been pursued with DNA as a potential target for their antimicrobial activity. researchgate.net
The ability of these compounds to interact with DNA highlights a potential avenue for their therapeutic applications, particularly in the development of anticancer and antimicrobial agents. The specific mode and affinity of binding are crucial factors that determine the biological efficacy of these derivatives.
In Vitro Cellular Studies (Excluding Human Clinical Data)
The cytotoxic effects of various thiazolidinone derivatives have been evaluated in vitro against a panel of human cancer cell lines and normal cell lines. These studies are crucial for assessing the potential of these compounds as anticancer agents and for determining their safety profile.
Derivatives of thiazolidinone have demonstrated significant cytotoxic effects against various cancer cell lines, including those of the lung (A549), liver (HepG2), and breast (MCF-7). nih.gov For instance, one particular thiazolidinone derivative exhibited potent antiproliferative activity against these cell lines, with IC50 values indicating a higher efficacy than the reference substance, irinotecan (B1672180). nih.gov
In addition to their anticancer potential, the cytotoxicity of these compounds against normal cells is a critical consideration. A study on the thiazolidinone derivative TD-H2-A revealed that it possessed low cytotoxicity and low hemolytic activity against Vero cells (a normal kidney cell line) and human erythrocytes. nih.govresearchgate.net This suggests a degree of selectivity for bacterial cells over mammalian cells, which is a desirable characteristic for an antimicrobial agent. Other studies have also investigated the cytotoxicity of thiazolidinone derivatives on normal cell lines to establish a therapeutic index and assess their selectivity towards cancer cells. researchgate.net
| Cell Line | Compound/Derivative | Observed Effect | IC50 Value (µM) |
|---|---|---|---|
| A549 (Human Lung Cancer) | Thiazolidine-2,4-dione derivative (compound 18) | High antiproliferative activity. nih.gov | Lower than irinotecan (reference) |
| HepG2 (Human Liver Cancer) | Thiazolidine-2,4-dione derivative (compound 18) | High antiproliferative activity. nih.gov | Lower than irinotecan (reference) |
| MCF-7 (Human Breast Cancer) | Thiazolidine-2,4-dione derivative (compound 18) | High antiproliferative activity. nih.gov | Lower than irinotecan (reference) |
| Vero (Normal Kidney Cells) | Thiazolidinone derivative (TD-H2-A) | Low cytotoxicity. nih.govresearchgate.net | Not specified |
| Human Erythrocytes | Thiazolidinone derivative (TD-H2-A) | Low hemolytic activity. nih.govresearchgate.net | Not specified |
Modulation of Pro-inflammatory Cytokines in Immune Cells
Pro-inflammatory cytokines are crucial signaling molecules in the immune system, orchestrating the body's response to infection and injury. Dysregulation of these cytokines can lead to chronic inflammatory diseases.
Based on the available research, there are no specific in vitro or in silico studies that detail the modulatory effects of 2-Mercaptothiazolidin-5-one on pro-inflammatory cytokines in immune cells. While the broader class of thiazolidinones has been investigated for anti-inflammatory properties, research pinpointing the direct interaction of 2-Mercaptothiazolidin-5-one with cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) is not available.
Antiproliferative Effects on Cancer Cell Lines
The investigation of novel compounds for their ability to inhibit the growth of cancer cells is a primary focus of oncological research. Thiazolidinone scaffolds are of interest due to their demonstrated anticancer potential in various derivatives. nih.govnih.gov
However, specific studies detailing the antiproliferative effects of 2-Mercaptothiazolidin-5-one on cancer cell lines are not present in the available scientific literature. Consequently, there is no data to report on its efficacy, mechanism of action, or to compile into data tables regarding its activity against specific cancer cell lines. Research on other thiazolidinone derivatives has shown mechanisms such as the induction of apoptosis and cell cycle arrest, but these findings cannot be directly attributed to 2-Mercaptothiazolidin-5-one without specific experimental evidence. nih.gov
Applications in Chemical Sciences and Materials
Corrosion Inhibition
The ability of organic molecules containing heteroatoms to inhibit the corrosion of metals is a well-established principle. These compounds can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. While the broader class of thiazolidinone derivatives has been investigated for these properties, specific studies have elucidated the role of molecules with similar functional groups.
Electrochemical Studies of Corrosion Inhibition
Studies on related heterocyclic compounds containing sulfur and nitrogen, such as 2-mercaptobenzothiazole (B37678) (MBT), have demonstrated significant corrosion inhibition for various metals and alloys, including steel and aluminum. nih.govustb.edu.cnmdpi.com These studies typically show that the inhibitor molecules adsorb on the metal surface, which can be described by adsorption isotherms like the Langmuir isotherm. This adsorption leads to an increase in polarization resistance and a decrease in corrosion current density. For instance, electrochemical studies on 2-mercaptobenzothiazole have shown it acts as a mixed-type inhibitor, impeding both anodic metal dissolution and cathodic oxygen reduction. ustb.edu.cnosti.gov While direct electrochemical data for 2-Mercaptothiazolidin-5-one is not extensively documented in readily available literature, the principles derived from structurally similar mercapto-thiazole compounds provide a framework for its potential mechanism.
Incorporation into Smart Coatings and Nanocomposites
Smart coatings represent an advanced approach to corrosion protection, offering responsive, on-demand release of inhibitors to damaged areas. These systems often utilize nanocontainers, such as layered double hydroxides or porous nanoparticles, to store and release corrosion inhibitors.
The incorporation of corrosion inhibitors into smart coatings and nanocomposites has been shown to significantly enhance the long-term durability and protective capabilities of the coating. mdpi.comnasa.govmdpi.com For example, 2-mercaptobenzothiazole has been successfully loaded into nanocontainers like zirconium oxide (ZrO₂) particles and layered double hydroxides, which are then dispersed within an epoxy or chitosan coating matrix. mdpi.comresearchgate.netresearchgate.net When the coating is breached, environmental triggers such as changes in pH or the presence of aggressive ions (e.g., chloride) can prompt the release of the inhibitor from the nanocontainers to the damaged site, passivating the metal surface and preventing further corrosion. nasa.govresearchgate.net Chitosan coatings, in particular, have been shown to facilitate a high concentration of inhibitors like 2-Acetylamino-5-mercapto-1,3,4-thiadiazole at the metal surface, significantly improving inhibition efficiency. Although specific research on incorporating 2-Mercaptothiazolidin-5-one into such systems is limited, its structural similarity to proven inhibitors suggests its potential as a candidate for encapsulation in next-generation smart coatings.
Catalysis and Reagents in Organic Synthesis
The reactivity of the thiazolidinone ring system allows it to serve as a versatile intermediate and reagent in various organic transformations. Its derivatives are particularly useful in stereoselective synthesis.
Use in Modified Julia Olefination Reactions
The Julia-Kocienski olefination is a powerful and widely used method for the stereoselective synthesis of alkenes. organic-chemistry.orgnih.gov This reaction typically involves the condensation of a heteroaryl sulfone with a carbonyl compound (an aldehyde or ketone). alfa-chemistry.com The most common reagents employed are sulfones derived from benzothiazole (B30560) (BT) or 1-phenyl-1H-tetrazole (PT). organic-chemistry.orgnih.govgla.ac.uk
The mechanism of the modified Julia olefination involves the deprotonation of the sulfone, addition to the carbonyl compound, and a subsequent Smiles rearrangement and elimination of sulfur dioxide to form the alkene. alfa-chemistry.com The choice of the heteroaryl sulfone group is critical as it influences the reaction's efficiency and the E/Z selectivity of the resulting alkene. organic-chemistry.org While the primary literature focuses on benzothiazol-2-yl sulfones, the fundamental chemistry relies on the ability of the heteroaromatic sulfone to act as a good leaving group and facilitate the key rearrangement step. The potential utility of a sulfone derivative of 2-Mercaptothiazolidin-5-one in this context would depend on its ability to undergo the requisite mechanistic steps.
Precursor for β-Lactones Synthesis
β-Lactones are four-membered cyclic esters that are important building blocks in organic synthesis and are found in a number of natural products. Their synthesis often requires precise stereochemical control. One established method for achieving this involves the use of chiral auxiliaries to direct aldol reactions, which can then be followed by cyclization to form the β-lactone ring.
N-acyl thiazolidinethiones, which are structurally related to 2-Mercaptothiazolidin-5-one (differing by a thione C=S at position 2 instead of a thiol/thione group and a ketone C=O at position 5), have been effectively used as chiral auxiliaries in stereoselective synthesis. mcmaster.ca For instance, Evans-type aldol condensations using N-propionyl thiazolidinethione can proceed with high diastereoselectivity to produce β-hydroxy thioesters. These intermediates are direct precursors that can be cyclized to form optically active β-lactones. mcmaster.ca This methodology highlights the utility of the thiazolidine (B150603) framework in asymmetric synthesis, providing a pathway to complex chiral molecules.
Role in Deoxygenation of Epoxides and Preparation of Alkynes
The deoxygenation of epoxides to form alkenes is a valuable transformation in organic synthesis, providing a method to remove an oxygen atom while preserving the carbon skeleton. beilstein-journals.org Similarly, the preparation of alkynes often involves elimination reactions from dihalides or other precursors. byjus.comkhanacademy.org
While various reagents and catalytic systems have been developed for these transformations, the specific use of 2-Mercaptothiazolidin-5-one is not prominently featured in the mainstream chemical literature. The synthesis of alkynes typically proceeds via double dehydrohalogenation of vicinal or geminal dihalides using a strong base. byjus.com Epoxide deoxygenation can be achieved with a range of reagents, including phosphines and low-valent metal complexes. The potential of 2-Mercaptothiazolidin-5-one or its derivatives to participate in such reactions would likely involve the unique reactivity of its sulfur and nitrogen atoms, though specific protocols are not well-documented.
Ligand Chemistry and Complex Formation
Synthesis of Metal Complexes with 2-Mercaptothiazolidine Ligands
The synthesis of metal complexes involving 2-Mercaptothiazolidin-5-one as a ligand typically follows established methods of coordination chemistry. A general approach involves the reaction of the ligand with a suitable metal salt in a polar solvent.
A common synthetic procedure is as follows:
Ligand Solution Preparation : 2-Mercaptothiazolidin-5-one is dissolved in a suitable solvent, such as methanol or ethanol (B145695). To facilitate coordination, the ligand may be deprotonated by adding a base (e.g., KOH or CH₃ONa) to the solution, which generates a more nucleophilic thiolate anion.
Metal Salt Solution Preparation : A metal salt, such as a chloride or acetate salt of a transition metal (e.g., Cu(II), Ni(II), Co(II), Zn(II)), is dissolved in the same or a compatible solvent.
Reaction : The metal salt solution is added dropwise to the ligand solution. The reaction mixture is often stirred and may be heated under reflux for several hours to ensure the completion of the complex formation. jmchemsci.com
Isolation : Upon cooling or standing, the resulting metal complex often precipitates out of the solution. The solid product is then collected by filtration, washed with a cold solvent to remove unreacted starting materials, and dried under a vacuum. jmchemsci.com
The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to obtain complexes with different coordination numbers and geometries. rasayanjournal.co.in For instance, using a 1:1 or 1:2 metal-to-ligand molar ratio can lead to the formation of distinct complex species.
Coordination Chemistry and Structural Characterization
The coordination behavior of 2-Mercaptothiazolidin-5-one is dictated by its structure, which features a thiol/thione tautomerism and multiple potential donor atoms. The coordination can occur through:
Sulfur Atom : The exocyclic sulfur atom is a soft donor and readily coordinates to many transition metals.
Nitrogen Atom : The nitrogen atom within the thiazolidine ring can act as a donor site.
Oxygen Atom : The carbonyl oxygen at the 5-position is another potential coordination site, particularly with harder metal ions. hakon-art.com
Due to these multiple donor sites, the ligand can act as a monodentate, bidentate, or even a bridging ligand, connecting multiple metal centers. In many thiazolidinone-based complexes, the ligand coordinates in a bidentate or tridentate fashion. researchgate.netsemanticscholar.org For example, coordination through the carbonyl oxygen and the ring nitrogen is a common motif. hakon-art.com
The structural characterization of the resulting metal complexes is crucial to determine the coordination mode, geometry, and electronic properties. Standard analytical techniques employed include:
Infrared (IR) Spectroscopy : Changes in the vibrational frequencies of the C=O, C-N, and C-S bonds upon complexation provide direct evidence of coordination. A shift in the C=O stretching frequency to a lower wavenumber, for instance, indicates the involvement of the carbonyl oxygen in bonding to the metal center. hakon-art.com
NMR Spectroscopy : ¹H and ¹³C NMR spectra can elucidate the structure of the complex in solution, although paramagnetic metal centers can cause significant peak broadening.
Electronic Spectroscopy (UV-Vis) : This technique provides information about the electronic transitions within the complex, which helps in determining the coordination geometry (e.g., octahedral, tetrahedral, or square planar). researchtrend.net
Magnetic Susceptibility Measurements : These measurements help determine the number of unpaired electrons in the metal center, which is indicative of its oxidation state and coordination environment. researchtrend.net
X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal ion.
Studies on related thiazolidinone ligands have shown they can form complexes with various geometries, including square-planar, tetrahedral, and octahedral structures, depending on the metal ion and reaction conditions. researchgate.netsemanticscholar.org
| Metal Ion | Typical Coordination Geometry | Potential Donor Atoms from Ligand |
|---|---|---|
| Cu(II) | Square Planar, Distorted Octahedral | S, N, O |
| Ni(II) | Octahedral, Square Planar | S, N, O |
| Co(II) | Octahedral, Tetrahedral | S, N, O |
| Zn(II) | Tetrahedral | S, N, O |
| Ag(I) | Linear, Trigonal Planar | S, N |
Material Science Applications (e.g., Polymers, Functional Materials)
The unique chemical properties of 2-Mercaptothiazolidin-5-one, particularly the reactive thiol group, make it a valuable building block for the development of advanced functional materials and polymers.
Incorporation into Polymer Systems (e.g., Poly(2-oxazoline)s)
Poly(2-oxazoline)s (POx) are a class of polymers known for their biocompatibility, stealth properties, and high degree of functionalization, making them attractive for biomedical applications. mdpi.com The incorporation of functional moieties like 2-Mercaptothiazolidin-5-one into POx systems can impart new properties and functionalities to the final material.
A common strategy to create such functional polymers is through the copolymerization of a standard 2-oxazoline monomer (e.g., 2-ethyl-2-oxazoline) with a custom-designed monomer bearing the desired functional group. To incorporate 2-Mercaptothiazolidin-5-one, a 2-oxazoline monomer containing a protected thiol group would first be synthesized. The use of a protecting group is essential because free thiol groups can interfere with the living cationic ring-opening polymerization (CROP) process used to synthesize POx. researchgate.net
The process would involve:
Monomer Synthesis : A 2-oxazoline monomer is synthesized with a side chain containing a protected thiol, such as a 4-methoxybenzyl (MOB) thioether.
Copolymerization : The functional monomer is copolymerized with 2-ethyl-2-oxazoline via CROP to yield a well-defined copolymer with a narrow molar mass distribution.
Deprotection : The protecting group is removed under specific conditions (e.g., using a strong acid like trifluoroacetic acid) to liberate the pendant thiol groups along the polymer backbone. researchgate.net
The resulting thiol-functionalized poly(2-oxazoline) can then be used for further modification, cross-linking, or conjugation with other molecules.
Functionalization via Thiol-Ene Reactions
The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction that involves the addition of a thiol (R-SH) to an alkene (an "ene"). wikipedia.org This reaction is known for its high yields, stereoselectivity, and tolerance to a wide range of functional groups. It can be initiated either by radicals (often using UV light and a photoinitiator) or by nucleophiles/bases (Michael addition). wikipedia.orgresearchgate.net
The pendant thiol groups on a polymer functionalized with 2-Mercaptothiazolidin-5-one are ideal handles for subsequent modification via the thiol-ene reaction. This allows for the covalent attachment of various molecules or the formation of cross-linked polymer networks.
Radical-Mediated Thiol-Ene Reaction: This is the most common pathway, proceeding via a free-radical chain mechanism:
Initiation : A radical initiator (e.g., AIBN or a photoinitiator under UV light) abstracts a hydrogen atom from the thiol (R-SH), forming a thiyl radical (RS•). nih.gov
Propagation : The thiyl radical adds across the double bond of an alkene, creating a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction. nih.gov
This method can be used to graft molecules containing alkene groups onto a thiol-functionalized polymer backbone or to crosslink the polymer using multifunctional "ene" crosslinkers. mdpi.com The reaction is rapid and can be performed under mild conditions.
Michael Addition (Base/Nucleophile-Catalyzed): In this pathway, a base or nucleophile deprotonates the thiol to form a thiolate anion, which then acts as a nucleophile and attacks an electron-deficient alkene (such as a maleimide (B117702) or acrylate) in a conjugate addition reaction. wikipedia.org This approach is particularly useful for bioconjugation reactions under physiological conditions. For example, a thiol-functionalized polymer can be readily conjugated to proteins or peptides containing maleimide groups. nih.gov
| Reaction Component | Role | Examples |
|---|---|---|
| Thiol ("-thiol") | Hydrogen donor; adds across the double bond | Polymer with pendant 2-Mercaptothiazolidin-5-one |
| Alkene ("-ene") | Receives the thiol group | Allyl-functionalized polymer, maleimide-terminated molecule, vinyl ethers |
| Initiator (for radical pathway) | Generates initial radicals | AIBN (thermal), DMPA (photoinitiator) + UV light |
| Catalyst (for Michael addition) | Generates thiolate anion | Triethylamine, phosphines |
| Solvent | Reaction medium | Methanol, THF, Chloroform |
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques
Chromatography is a fundamental technique for separating mixtures into their individual components. It involves a stationary phase and a mobile phase, where separation occurs based on the differential partitioning of the analyte between these two phases. libretexts.org
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. silcotek.com In GC, an inert gas serves as the mobile phase, carrying the vaporized sample through a column containing the stationary phase. news-medical.net While no specific GC methods for 2-Mercaptothiazolidin-5-one are prominently documented, the principles of GC can be applied. A key consideration for sulfur-containing heterocyclic compounds is their potential thermal instability, which could lead to degradation in the hot injector port, necessitating careful optimization of injection temperature and technique.
For complex matrices, High-Resolution Gas Chromatography (HRGC), which utilizes narrow-bore capillary columns, offers superior separation efficiency and resolution of individual components compared to traditional packed columns. acs.org
Table 1: General Parameters for Gas Chromatography
| Parameter | Description | Typical Application |
| Column Type | Capillary Column (e.g., DB-5, HP-5MS) | Provides high-resolution separation of volatile and semi-volatile compounds. |
| Injector Type | Split/Splitless, PTV | Split/splitless is common; Programmable Temperature Vaporization (PTV) can be advantageous for thermally labile compounds. |
| Carrier Gas | Helium, Hydrogen, Nitrogen | Inert gas that carries the sample through the column. |
| Oven Program | Temperature Gradient | A programmed increase in temperature to elute compounds with different boiling points. |
| Detector | MS, FPD, SCD | Choice of detector depends on the required selectivity and sensitivity. |
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. researchgate.net Given the likely polarity and low volatility of 2-Mercaptothiazolidin-5-one, HPLC is a highly suitable analytical method.
The most common mode for related structures is reversed-phase (RP) HPLC. sielc.com In this setup, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comresearchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For mass spectrometry-compatible methods, volatile buffers like formic acid may be added to the mobile phase. sielc.com
Table 2: Typical Conditions for Reversed-Phase HPLC
| Parameter | Description | Typical Specification |
| Stationary Phase | C18 (Octadecylsilane) | A nonpolar phase common for the separation of a wide range of organic molecules. researchgate.net |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | A polar solvent system; the ratio is adjusted to optimize separation (gradient or isocratic). sielc.com |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size | Standard analytical column dimensions providing good efficiency and capacity. researchgate.net |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the mobile phase and analysis time. |
| Detection | UV, PDA, MS | UV detection is common for compounds with chromophores; Mass Spectrometry (MS) provides structural confirmation. |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for qualitative analysis, such as monitoring reaction progress, identifying compounds in a mixture, and determining purity. libretexts.orgsigmaaldrich.com It is a solid-liquid partitioning technique where the stationary phase is a thin layer of an adsorbent like silica (B1680970) gel or alumina (B75360) coated on a plate of glass, plastic, or aluminum. aga-analytical.com.plkhanacademy.org
For a polar compound like 2-Mercaptothiazolidin-5-one, a normal-phase TLC system would be appropriate, using a polar stationary phase (e.g., silica gel) and a less polar mobile phase. aga-analytical.com.pl The sample is spotted on the plate, which is then placed in a sealed chamber with the mobile phase. The solvent moves up the plate by capillary action, and components separate based on their affinity for the stationary versus the mobile phase. khanacademy.org Visualization is often achieved using a UV lamp, as heterocyclic compounds typically absorb UV light. libretexts.org
Spectrometric Detection Methods
Spectrometric methods are used for the detection and identification of analytes after chromatographic separation. These detectors provide information based on the interaction of the analyte with electromagnetic radiation or by measuring its mass-to-charge ratio.
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an extremely powerful tool for identifying unknown compounds, quantifying known compounds, and elucidating molecular structure. sigmaaldrich.com When coupled with a chromatographic inlet like GC or HPLC, it provides highly selective and sensitive detection.
The Flame Photometric Detector (FPD) is a highly selective detector used in gas chromatography for the analysis of sulfur- or phosphorus-containing compounds. news-medical.net This makes it an ideal, though not specifically documented, detector for the trace analysis of 2-Mercaptothiazolidin-5-one. The effluent from the GC column is burned in a hydrogen-rich flame, which excites the sulfur atoms. news-medical.net As the excited sulfur species (S2*) relax to a lower energy state, they emit light at a characteristic wavelength (around 394 nm), which is measured by a photomultiplier tube. news-medical.net
A key characteristic of the FPD is its high selectivity for sulfur over hydrocarbons. ingenieria-analitica.com However, the response for sulfur is typically non-linear (approximately quadratic), meaning the signal is proportional to the square of the sulfur concentration. news-medical.net Another phenomenon is "quenching," where co-eluting hydrocarbons can suppress the sulfur response, necessitating excellent chromatographic separation for accurate quantification. shimadzu.comshimadzu.com
Table 3: Comparison of Spectrometric Detectors
| Detector | Principle | Selectivity | Application Notes |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | Universal (with limitations) | Provides structural information and molecular weight. Can be coupled with GC or HPLC. sigmaaldrich.com |
| Flame Photometric Detector (FPD) | Detects light emitted from excited sulfur (S2) or phosphorus (HPO) species in a flame. | Highly selective for S and P compounds. news-medical.net | Excellent for trace sulfur analysis. Response is non-linear for sulfur. Susceptible to hydrocarbon quenching. shimadzu.com |
UV and Fluorescence Detection (FD)
The detection of 2-Mercaptothiazolidin-5-one using UV-Visible (UV-Vis) spectroscopy is theoretically plausible due to the presence of chromophores within its structure. The thiazolidinone ring and the mercapto group are expected to absorb light in the UV region. However, without specific experimental data, the exact wavelength of maximum absorbance (λmax) remains undetermined. For quantitative analysis, a calibration curve would be established by measuring the absorbance of standard solutions of known concentrations.
Fluorescence detection typically requires the molecule to possess a fluorophore, a structural feature that enables the emission of light after excitation. 2-Mercaptothiazolidin-5-one in its native form is not expected to be strongly fluorescent. Therefore, for sensitive detection using fluorescence, a derivatization step to attach a fluorescent tag to the molecule would likely be necessary.
Sample Preparation Techniques
Effective sample preparation is crucial to isolate 2-Mercaptothiazolidin-5-one from complex matrices and to concentrate it for analysis, thereby enhancing detection sensitivity and accuracy. The choice of technique depends on the nature of the sample matrix (e.g., water, soil, industrial effluent).
Standard sample preparation methods that could be adapted for this compound include:
Solid-Phase Extraction (SPE): This is a highly effective technique for purifying and concentrating analytes from liquid samples. A sorbent material is chosen based on the polarity of 2-Mercaptothiazolidin-5-one to retain the compound while allowing impurities to pass through. The analyte is then eluted with a small volume of a suitable solvent.
Liquid-Liquid Extraction (LLE): This method involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of organic solvent would be critical and based on the solubility and partition coefficient of 2-Mercaptothiazolidin-5-one.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While commonly used for pesticide analysis in food and agricultural samples, the QuEChERS methodology could potentially be adapted for the extraction of 2-Mercaptothiazolidin-5-one from certain environmental matrices.
Derivatization Strategies
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For 2-Mercaptothiazolidin-5-one, derivatization could be employed to enhance its detectability by UV or fluorescence detectors, or to improve its chromatographic behavior.
Given the presence of a reactive thiol (-SH) group, several derivatization strategies could be explored:
Alkylation: The thiol group can be alkylated using reagents like iodoacetamide (B48618) or iodoacetic acid.
Thiol-Specific Fluorescent Labeling: Reagents that specifically react with thiols to yield highly fluorescent products are commonly used. Examples include maleimide (B117702) derivatives (e.g., N-(1-pyrenyl)maleimide) or o-phthalaldehyde (B127526) (OPA) in the presence of an amino acid. The reaction of the thiol group with such a reagent would introduce a fluorophore, enabling sensitive fluorescence detection.
A hypothetical derivatization reaction is presented in the table below.
| Analyte | Derivatizing Reagent | Resulting Product Property | Analytical Advantage |
| 2-Mercaptothiazolidin-5-one | Thiol-specific fluorescent probe (e.g., Maleimide-based) | Increased fluorescence | Enables highly sensitive and selective detection by fluorescence-based techniques. |
| 2-Mercaptothiazolidin-5-one | Alkylating agent | Increased volatility and thermal stability | May improve separation and detection in Gas Chromatography (GC). |
Applications in Environmental and Chemical Analysis (Excluding Biological Sample Analysis in Humans)
While specific applications for the analysis of 2-Mercaptothiazolidin-5-one in environmental or chemical samples are not well-documented in existing literature, its chemical structure suggests potential relevance in several areas. As a sulfur-containing heterocyclic compound, it could be of interest as a potential transformation product of certain industrial chemicals or pesticides.
Potential applications for its analysis could include:
Industrial Wastewater Monitoring: Monitoring for the presence of 2-Mercaptothiazolidin-5-one in the effluent of chemical manufacturing plants where it might be used as a reagent or formed as a byproduct.
Environmental Fate and Transport Studies: Investigating the persistence and degradation pathways of related thiazolidine (B150603) compounds in soil and water systems. The development of a robust analytical method would be a prerequisite for such studies.
Chemical Synthesis Quality Control: Used as a quality control parameter to monitor the purity and concentration of 2-Mercaptothiazolidin-5-one in industrial chemical products.
The table below summarizes potential research areas for the application of analytical methods for this compound.
| Area of Analysis | Sample Matrix | Potential Rationale for Analysis |
| Industrial Chemistry | Process streams, final products | Quality control, reaction monitoring. |
| Environmental Science | Wastewater, soil, surface water | Monitoring for potential contaminants or degradation products. |
Concluding Remarks and Future Research Directions
Summary of Current Research Landscape
The current research landscape for 2-Mercaptothiazolidin-5-one (CAS 6913-23-1) is characterized by a notable scarcity of dedicated studies. scbt.com Its existence is confirmed primarily through its listing in chemical supplier databases. In stark contrast, the broader family of thiazolidinones, especially thiazolidin-4-one derivatives, constitutes a vibrant and extensively investigated area of organic and medicinal chemistry.
Research into thiazolidinone scaffolds has established their role as privileged structures in drug discovery, demonstrating a wide array of biological activities. These include significant antimicrobial and antifungal properties. The tautomeric form, 2-thiazolidinethione (also known as 2-mercaptothiazoline), has also been investigated, with applications identified in areas like corrosion inhibition and as a functional ligand for heavy metal sequestration. chemicalbook.com However, the specific isomer, 2-Mercaptothiazolidin-5-one, with its unique placement of the carbonyl group at the C5 position, remains an under-investigated entity. This knowledge gap signifies a substantial opportunity for novel research to explore its fundamental chemistry and potential applications.
Unexplored Synthetic Pathways and Chemical Transformations
Detailed and optimized synthetic methodologies specifically targeting 2-Mercaptothiazolidin-5-one are not well-documented in peer-reviewed literature, marking this as a prime area for future investigation. Drawing inspiration from the synthesis of related heterocyclic systems, several potential, yet unexplored, pathways can be postulated:
Cyclocondensation Strategies: A plausible route could involve the cyclocondensation of a thiourea (B124793) derivative with a suitable three-carbon electrophile containing a carboxylic acid or ester functionality, which could cyclize to form the 5-one ring structure.
Modification of Precursors: Another approach could start with α-mercapto-β-amino acids or their ester derivatives. Reaction with a thiocarbonylating agent, such as carbon disulfide or thiophosgene, could potentially lead to the desired thiazolidin-5-one ring system.
Post-Modification of Related Heterocycles: Investigating the chemical transformation of more readily available thiazolidine (B150603) rings, such as the selective oxidation of a C5 methylene (B1212753) group in a corresponding 2-mercaptothiazolidine, could offer a novel synthetic entry.
Beyond synthesis, the chemical reactivity of the 2-Mercaptothiazolidin-5-one nucleus is largely uncharted territory. Future studies should focus on transformations such as:
S-Functionalization: Alkylation, arylation, or acylation at the exocyclic sulfur atom to create a library of S-substituted derivatives.
N-Functionalization: Reactions at the ring nitrogen atom to introduce diverse substituents.
C4-Methylene Reactivity: Exploring reactions such as Knoevenagel condensation at the C4 position, a reaction well-documented for thiazolidin-4-ones, could yield derivatives with extended conjugation and potentially novel biological activities. nih.gov
Novel Biological Targets and Mechanistic Studies (In Vitro)
While no specific biological targets have been identified for 2-Mercaptothiazolidin-5-one, the extensive research on its isomers provides a rational basis for directing future in vitro studies. Thiazolidin-4-one derivatives have been shown through computational and experimental work to interact with several key microbial enzymes.
Future research should prioritize screening 2-Mercaptothiazolidin-5-one and its derivatives against these established targets to probe for novel structure-activity relationships. The isomeric shift of the carbonyl group from C4 to C5 could fundamentally alter the molecule's electronic distribution and three-dimensional shape, potentially leading to different binding affinities or even novel target interactions.
Potential Novel Biological Targets for Investigation:
| Target Enzyme | Associated Organism(s) | Rationale for Investigation |
|---|---|---|
| MurB Enzyme | Escherichia coli, various bacteria | A known target for other thiazolidinone antimicrobials; the unique scaffold of the 5-one isomer could offer a different binding mode. mdpi.commdpi.com |
| CYP51 (Lanosterol 14α-demethylase) | Candida albicans, various fungi | A validated target for azole antifungals; thiazolidinones have also shown inhibitory potential that warrants exploration for this isomer. mdpi.commdpi.com |
| DNA Gyrase | Various bacteria | A crucial enzyme for bacterial replication; its inhibition by other heterocyclic compounds suggests it as a potential target. |
| Tyrosinase | Fungi, Bacteria, Mammals | An important enzyme in melanin (B1238610) synthesis and insect molting, representing a potential target for novel fungicides or insecticides. |
Mechanistic studies should employ in vitro enzyme inhibition assays to validate any hits from initial screening. Further biophysical techniques, such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), could then be used to quantify binding affinities and thermodynamic profiles, providing a deeper understanding of the molecule-target interaction.
Emerging Applications in Advanced Materials and Catalysis
The unique structural features of 2-Mercaptothiazolidin-5-one suggest its potential utility in materials science and catalysis, areas that remain completely unexplored for this compound.
Corrosion Inhibition: The related compound 2-mercaptothiazoline (B133348) is a known corrosion inhibitor. chemicalbook.com The presence of multiple heteroatoms (N, S, O) in 2-Mercaptothiazolidin-5-one makes it an excellent candidate for forming protective films on metal surfaces. Future research should evaluate its efficacy as a corrosion inhibitor for steel, copper, and other alloys in various corrosive media.
Polymer Science: The molecule could serve as a novel monomer or a modifying agent in polymer synthesis. The thiol and secondary amine functionalities offer reactive handles for polymerization or for grafting onto existing polymer backbones to introduce new properties like metal chelation or improved thermal stability.
Ligand Design for Catalysis: The sulfur and nitrogen atoms can act as coordination sites for metal ions. This opens the possibility of designing novel catalysts for organic transformations. Chiral derivatives of 2-Mercaptothiazolidin-5-one could be synthesized and evaluated as ligands in asymmetric catalysis, a cornerstone of modern synthetic chemistry.
Heavy Metal Sequestration: Functionalization of solid supports, such as silica (B1680970) gel or porous polymers, with 2-Mercaptothiazolidin-5-one could create advanced materials for the remediation of heavy metal contamination from water, leveraging the strong affinity of sulfur for metals like mercury, lead, and cadmium. chemicalbook.com
Integration of Computational and Experimental Methodologies
To accelerate the exploration of 2-Mercaptothiazolidin-5-one, a research strategy that tightly integrates computational and experimental techniques is essential. This synergistic approach has proven highly effective in the study of other thiazolidinone derivatives. mdpi.comresearchgate.net
A proposed workflow would be:
Computational Foundation (In Silico):
DFT Studies: Employ Density Functional Theory (DFT) to calculate the molecule's geometric and electronic properties, such as HOMO-LUMO energy levels, electrostatic potential maps, and chemical hardness. jmchemsci.com This provides fundamental insights into its stability, reactivity, and potential interaction sites.
Molecular Docking: Perform virtual screening of 2-Mercaptothiazolidin-5-one and a computationally generated library of its derivatives against known protein targets (e.g., MurB, CYP51) to predict binding affinities and poses. mdpi.commdpi.com This helps prioritize which compounds to synthesize and test.
Experimental Validation (In Vitro):
Targeted Synthesis: Synthesize the parent molecule and a small, focused library of derivatives based on the most promising computational results.
Biological Screening: Conduct in vitro assays to test the synthesized compounds against the biological targets identified through docking.
Spectroscopic Analysis: Use techniques like X-ray crystallography, if suitable crystals can be obtained, to solve the structure of the molecule or its complexes with target proteins, providing definitive proof of binding interactions.
This iterative cycle, where experimental results are used to refine computational models and vice-versa, will enable a more efficient and rational exploration of 2-Mercaptothiazolidin-5-one's chemical and biological potential, paving the way for the development of novel therapeutics, materials, and catalysts.
Q & A
Basic: What are the common synthetic routes for preparing 2-Mercaptothiazolidin-5-one, and what key reagents and conditions are involved?
Answer:
2-Mercaptothiazolidin-5-one is typically synthesized via multi-step organic reactions. A common approach involves cyclization of thioamide precursors or condensation of mercaptoacetic acid with aldehydes/ketones. Key reagents include:
- Thioamide derivatives (e.g., 2-mercaptoimidazoles) as starting materials.
- Oxidizing agents like hydrogen peroxide or potassium permanganate for sulfur-based transformations .
- Base-catalyzed conditions (e.g., sodium hydroxide in ethanol) to facilitate cyclization .
For example, allylation reactions using allyl bromide under reflux conditions (60–80°C, 12–24 hours) can introduce functional groups to the core structure .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing 2-Mercaptothiazolidin-5-one, and what key spectral signatures should researchers expect?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: A singlet at δ 3.5–4.0 ppm for the thiazolidinone methylene group and aromatic protons in the range of δ 7.0–8.5 ppm (if substituted).
- ¹³C NMR: A carbonyl signal near δ 170–180 ppm .
- Infrared (IR) Spectroscopy: Stretching vibrations at ~1680 cm⁻¹ (C=O) and 2550 cm⁻¹ (S-H) .
- Mass Spectrometry (MS): Molecular ion peaks matching the molecular weight (e.g., m/z 133 for the base structure).
- HPLC: Purity analysis using C18 columns with UV detection at 254 nm .
Advanced: How can researchers resolve contradictions in reaction yields or unexpected byproducts during the synthesis of 2-Mercaptothiazolidin-5-one derivatives?
Answer:
Contradictions often arise from competing reaction pathways or impurities. Methodological solutions include:
- Reaction Monitoring: Use TLC or in-situ IR to track intermediate formation and adjust conditions (e.g., temperature, solvent polarity) .
- Byproduct Analysis: Employ LC-MS or GC-MS to identify side products. For example, disulfide byproducts may form during oxidation steps, necessitating inert atmospheres .
- Catalyst Optimization: Switch from Brønsted acids to Lewis acids (e.g., ZnCl₂) to enhance regioselectivity .
Advanced: What strategies can optimize the regioselectivity and yield of 2-Mercaptothiazolidin-5-one in multi-step organic syntheses?
Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates and reduce side reactions .
- Temperature Control: Lower temperatures (0–5°C) minimize thermal decomposition during exothermic steps .
- Catalytic Systems: Use palladium catalysts for cross-coupling reactions to introduce aryl/alkyl groups without over-functionalization .
- Purification Techniques: Flash chromatography with gradient elution (hexane:ethyl acetate) isolates pure products .
Basic: What are the primary biological targets of 2-Mercaptothiazolidin-5-one, and which in vitro assays are commonly used to evaluate its bioactivity?
Answer:
- Targets: Enzymes like cyclooxygenase-2 (COX-2) for anti-inflammatory activity and topoisomerases for anticancer effects .
- Assays:
Advanced: How do structural modifications at the thiazolidinone core of 2-Mercaptothiazolidin-5-one influence its pharmacokinetic properties and target binding affinity?
Answer:
- Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) enhance electrophilicity, improving enzyme inhibition but reducing solubility.
- Hydrophobic Groups: Aromatic rings (e.g., benzyl) increase lipophilicity, enhancing blood-brain barrier penetration but risking hepatotoxicity .
- Quantitative Structure-Activity Relationship (QSAR): Use software like Schrödinger to model substituent effects on IC₅₀ values .
Advanced: What computational modeling approaches are suitable for predicting the reactivity and stability of 2-Mercaptothiazolidin-5-one under varying experimental conditions?
Answer:
- Density Functional Theory (DFT): Calculate reaction pathways for oxidation/reduction steps (e.g., sulfur radical formation) .
- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility and degradation kinetics .
- Thermogravimetric Analysis (TGA): Pair with computational models to assess thermal stability and decomposition thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
